Epitheaflagallin 3-O-gallate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H20O13 |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1 |
InChI Key |
CMGRMMSVGCHWOK-FQRUVTKNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Synonyms |
epitheaflagallin 3-O-gallate ETFGg compound |
Origin of Product |
United States |
Foundational & Exploratory
Epitheafagallin 3-O-gallate: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitheaflagallin 3-O-gallate (ETFGg) is a polyphenolic compound belonging to the theaflavin class, which are characteristic pigments found in black tea.[1][2] These compounds are formed during the enzymatic oxidation (fermentation) of fresh tea leaves from Camellia sinensis. While present in black tea as a minor constituent, ETFGg has garnered significant scientific interest due to its versatile physiological functions, including antioxidative, anti-obesity, and potential anticancer activities.[1][3][4][5] This document provides a comprehensive technical overview of the discovery and isolation of Epitheafagallin 3-O-gallate, including detailed experimental protocols, quantitative data, and an exploration of its known biological signaling pathways.
Discovery and Synthesis
This compound is a benzotropolone derivative formed through the oxidative co-condensation of two key catechins found in green tea: epigallocatechin gallate (EGCG) and gallic acid.[1][2] This transformation is a hallmark of the black tea manufacturing process, where endogenous enzymes like polyphenol oxidase and peroxidase in the tea leaves catalyze the reaction.
Due to its relatively low concentration in black tea, researchers have developed more efficient methods for its production to enable further study. A prominent method is the enzymatic synthesis using laccase.[1][2][3] This bio-oxidation process allows for the preferential conversion of the abundant catechins in green tea extract into epitheaflagallin derivatives.[1] Specifically, laccase derived from the basidiomycete Hericium coralloides has been shown to be particularly effective in synthesizing ETFGg from EGCG and gallic acid.[1]
Isolation and Purification Protocols
The isolation of Epitheafagallin 3-O-gallate, whether from black tea or from an enzymatic synthesis reaction, is a multi-step process involving extraction and chromatography. The low natural abundance of ETFGg makes direct isolation from black tea challenging, often requiring large amounts of starting material.
General Experimental Protocol for Isolation
The following protocol is a composite methodology based on common practices for isolating theaflavins and related polyphenols from tea.
1. Initial Extraction of Crude Polyphenols:
-
Starting Material: Black tea leaves or lyophilized laccase-treated green tea extract.
-
Procedure:
-
The starting material is extracted with a 70-80% aqueous ethanol solution at room temperature with agitation.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to liquid-liquid partitioning. Typically, it is dissolved in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate, to enrich the polyphenol fraction. The ethyl acetate fraction, containing theaflavins and other related compounds, is collected.
-
2. Chromatographic Separation and Purification:
-
Overview: A combination of chromatographic techniques is employed for the separation and purification of ETFGg from the complex mixture of polyphenols.
-
Protocol:
-
Sephadex LH-20 Column Chromatography: This is a common first step for separating tea polyphenols.[6][7]
-
Stationary Phase: Sephadex LH-20 gel.
-
Mobile Phase: A gradient of ethanol in water is typically used for elution.
-
Process: The concentrated ethyl acetate fraction is loaded onto the column. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing theaflavins.
-
-
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an effective technique for separating theaflavins.[6][7]
-
Solvent System: A two-phase solvent system is used, for example, hexane/ethyl acetate/methanol/water (e.g., in a 1:3:1:6 v/v ratio).[6]
-
Process: The enriched fraction from the Sephadex column is subjected to HSCCC. The lower aqueous phase is often used as the mobile phase.[6] This step helps to separate different theaflavin derivatives based on their partition coefficients.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high purity.[6][7]
-
Stationary Phase: A reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution system, typically involving acetonitrile and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detector set at a wavelength suitable for flavonoids (e.g., 280 nm or 380 nm).
-
Process: Fractions corresponding to ETFGg are collected, combined, and the solvent is removed to yield the purified compound.
-
-
3. Structure Identification and Purity Analysis:
-
The identity and purity of the isolated Epitheafagallin 3-O-gallate are confirmed using a suite of analytical techniques.[8]
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the production and isolation of Epitheafagallin 3-O-gallate.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Epitheafagallin 3-O-gallate and its precursors.
Table 1: Comparative Inhibitory Activity (IC₅₀) Against Human MMP-2
| Compound | IC₅₀ (μM) | Source |
| This compound (ETFGg) | 5.3 | [2] |
| Theaflavin 3-O-gallate | 17.2 | [2] |
| Epigallocatechin gallate (EGCG) | 94.8 | [2] |
MMP-2 (Matrix Metalloproteinase-2) is a key enzyme involved in the degradation of the extracellular matrix, which is critical for tumor cell invasion and metastasis.
Table 2: Comparative Binding Energies to Key Protein Targets (Docking Simulation)
| Target Protein | ETFGg (Emin) | EGCG (Emin) | Theaflavin 3-O-gallate (Emin) | Source |
| Bcl-2 | -43.2 | -40.7 | N/A | [2] |
| 37LRP (precursor to 67LR) | -50.9 | -44.2 | -56.8 | [2] |
Emin represents the minimum binding energy; more negative values suggest stronger binding interactions. Bcl-2 is an anti-apoptotic protein, and 67LR is the 67-kDa laminin receptor, both of which are implicated in cancer progression.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer potential being a primary focus of research.[1][2] Its mechanism of action appears to be multifactorial, targeting several key proteins involved in cancer cell survival, proliferation, and metastasis.[2][5] The precursor molecule, EGCG, is known to modulate multiple signaling pathways, and research suggests that ETFGg may have even stronger interactions with some of these targets.[2][9][10]
Key Molecular Targets of ETFGg
Docking simulations and in vitro assays have identified several direct molecular targets for ETFGg, suggesting its potential to interfere with cancer progression.[2][5]
-
Matrix Metalloproteinases (MMPs): ETFGg is a potent inhibitor of MMP-2 and also shows activity against MMP-1 and MMP-3.[2][4] By inhibiting these enzymes, ETFGg can potentially reduce the breakdown of the extracellular matrix, a crucial step in tumor invasion and metastasis.
-
Anti-apoptotic Bcl-2 Family Proteins: ETFGg has been shown to interact more strongly with proteins like Bcl-2 and Bcl-xL compared to EGCG.[2] Inhibition of these proteins can disrupt their function in preventing apoptosis, thereby promoting programmed cell death in cancer cells.
-
67-kDa Laminin Receptor (67LR): This receptor is overexpressed in many cancer cells and plays a role in metastasis. ETFGg is predicted to bind strongly to 67LR, potentially interfering with its signaling functions.[2]
Related Signaling Pathways (Inferred from EGCG)
While specific pathway analyses for ETFGg are still emerging, the extensive research on its precursor, EGCG, provides a valuable framework. EGCG is known to inhibit critical cancer-related signaling pathways, including the EGFR/ERK and PI3K/Akt pathways.[11][12][13] Given that ETFGg shows enhanced binding to some mutual targets, it is plausible that it also modulates these pathways, potentially with greater efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional Characterization of this compound Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CAS 102067-92-5 | this compound [phytopurify.com]
- 9. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of epigallocatechin-3-gallate on growth, epidermal growth factor receptor signaling pathways, gene expression, and chemosensitivity in human head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigallocatechin-3-gallate exerts protective effect on epithelial function via PI3K/AKT signaling in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Epitheaflagallin 3-O-gallate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea, belonging to the theaflavin class of compounds. It is formed during the enzymatic oxidation of green tea catechins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of ETFGg. Detailed experimental protocols for its synthesis and for assays evaluating its biological effects are presented, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a benzotropolone core, which is typical for theaflavins. Its structure is derived from the oxidative co-coupling of epigallocatechin gallate (EGCG) and gallic acid.[1][3]
Chemical Structure:
Caption: Figure 1. Chemical Structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of pure this compound are not extensively reported in the available literature. However, properties can be inferred from its structural similarity to other tea polyphenols, particularly Epigallocatechin-3-gallate (EGCG).
| Property | Value (this compound) | Value (Epigallocatechin-3-gallate - for comparison) |
| Molecular Formula | C29H20O14 | C22H18O11[4] |
| Molecular Weight | 580.46 g/mol | 458.37 g/mol [4] |
| Melting Point | Data not available | ~218 °C[5] |
| Solubility | Data not available | Soluble in water (≥5 mg/mL), ethanol (~20 mg/mL), DMSO (~25 mg/mL), and dimethyl formamide (~30 mg/mL).[4][6] |
| pKa | Data not available | Data not available |
Note: The solubility of this compound is expected to be similar to EGCG, with good solubility in polar organic solvents.
Spectroscopic Data
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects.[1][2]
Summary of Quantitative Biological Activity Data
| Biological Activity | Assay | Target | IC50 / Activity | Reference |
| Anticancer | In vivo mouse metastasis model (Colon carcinoma) | Lung metastasis | IC50 = 0.25 μmol/mouse (~8 mg/kg BW/day) | [1] |
| Enzyme Inhibition | Fluorometric assay | Human MMP-2 | IC50 = 5.3 μM | [1] |
| Enzyme Inhibition | Pancreatic Lipase Inhibition Assay | Porcine Pancreatic Lipase | Exhibited inhibitory activity (quantitative data not specified) | [1] |
| Antioxidant | DPPH radical scavenging assay | DPPH radical | Exhibited strong antioxidant activity (quantitative data not specified) | [1] |
| Antioxidant | ABTS radical scavenging assay | ABTS radical | Exhibited strong antioxidant activity (quantitative data not specified) | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays.
Enzymatic Synthesis of this compound
This protocol is adapted from the laccase-catalyzed synthesis of this compound from EGCg and gallic acid.[1]
Materials:
-
Epigallocatechin gallate (EGCg)
-
Gallic acid monohydrate
-
Recombinant Laccase (e.g., from Hericium collaroides)
-
100 mM Acetate buffer (pH 4.5)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pure oxygen
Procedure:
-
Prepare a reaction mixture containing 3.0 g of EGCg, 2.4 g of gallic acid monohydrate, and 65 units of recombinant laccase in a total volume of 400 mL of 100 mM acetate buffer (pH 4.5) in a 1.0-L medium bottle.
-
Add 100 mL of ethyl acetate to the reaction mixture for in situ extraction.
-
Bubble pure oxygen through the mixture for 10 seconds.
-
Seal the bottle and proceed with the enzymatic reaction for 60 minutes at 45 °C with vigorous stirring (1125 rpm).
-
After the reaction, recover the ethyl acetate layer.
-
Extract the remaining aqueous phase three times with 100 mL of ethyl acetate using a separating funnel.
-
Combine all ethyl acetate layers and wash three times with 100 mL of 5% NaHCO₃ solution to remove residual gallic acid.
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄ and concentrate by evaporation to obtain the crude product.
-
Further purification can be achieved by recrystallization or chromatographic techniques.
Caption: Figure 2. Workflow for Enzymatic Synthesis of ETFGg.
MMP-2 Inhibition Assay (Fluorogenic Substrate)
This protocol is a general method for determining MMP-2 inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (test compound)
-
A known MMP-2 inhibitor (positive control, e.g., NNGH)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the MMP-2 enzyme to all wells except for the blank control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-2 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Pancreatic Lipase Inhibition Assay
This protocol is based on the hydrolysis of p-nitrophenyl butyrate (pNPB) to the colored product p-nitrophenol.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (pNPB)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 5 mM CaCl₂ and 0.5% Triton X-100)
-
This compound (test compound)
-
Orlistat (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare stock solutions of this compound and Orlistat in DMSO. Create dilution series in the assay buffer.
-
Add the diluted test compound, positive control, and vehicle control to the wells of a 96-well plate.
-
Add the pancreatic lipase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPB substrate solution to all wells.
-
Measure the absorbance at 405 nm at regular intervals for a set period (e.g., 15-30 minutes).
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition and calculate the IC50 value.
Anticancer Activity - Cell Viability Assay (MTT Assay)
This is a general protocol to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., colon carcinoma cells)
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a dilution series of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound is suggested to exert its anticancer effects through multiple mechanisms, including the inhibition of Bcl-2 family proteins and interaction with the 67-kDa laminin receptor (67LR).[1]
Inhibition of Bcl-2 Family Proteins
Computational docking studies suggest that this compound binds effectively to the anti-apoptotic proteins Bcl-2 and Bcl-xL, potentially more strongly than EGCG.[1] This binding is proposed to inhibit the anti-apoptotic function of these proteins, thereby promoting apoptosis in cancer cells. The inhibitory effect of ETFGg on lung metastasis in mice is thought to be primarily a result of this inhibition of Bcl-2 family proteins.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional Characterization of this compound Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Epitheaflagallin 3-O-gallate from EGCG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Epitheaflagallin 3-O-gallate (ETFGg), a significant theaflavin derivative, from (-)-epigallocatechin-3-gallate (EGCG). Theaflavins, the polyphenolic compounds responsible for the characteristic color and taste of black tea, are formed during the enzymatic oxidation of catechins. ETFGg, in particular, has garnered interest for its potential biological activities. This document details the enzymatic conversion, experimental protocols, quantitative data, and the underlying biochemical mechanisms.
Introduction to the Biosynthetic Pathway
The formation of this compound from EGCG is an enzyme-catalyzed oxidative coupling reaction. Unlike the general formation of theaflavins in black tea, which primarily involves polyphenol oxidase (PPO) and peroxidase (POD), the targeted synthesis of ETFGg is efficiently achieved using laccase in the presence of gallic acid.[1][2] Laccase preferentially oxidizes the pyrogalloyl group of EGCG and gallic acid to their corresponding quinone intermediates.[2] These highly reactive quinones then undergo a series of non-enzymatic reactions, including Michael addition, intramolecular rearrangement, and decarboxylation, to form the characteristic benzotropolone skeleton of ETFGg.
Enzymatic Synthesis of this compound
The primary method for the targeted synthesis of ETFGg involves the use of laccase. Peroxidases, such as horseradish peroxidase (HRP), are also known to catalyze the formation of theaflavin-type compounds from catechins in the presence of hydrogen peroxide and could be a potential alternative for the synthesis of ETFGg.[3][4]
Laccase-Catalyzed Synthesis
The enzymatic synthesis of ETFGg has been successfully demonstrated using a recombinant laccase from Hericium collaroides (Lcc2).[5] This method provides a specific and efficient route to produce ETFGg from its precursors, EGCG and gallic acid.
Putative Peroxidase-Catalyzed Synthesis
While the laccase-catalyzed method is well-documented for ETFGg, the broader family of theaflavins can be synthesized using peroxidases.[3][6] It is plausible that a similar mechanism could be applied for ETFGg synthesis, where a peroxidase would oxidize EGCG and gallic acid in the presence of hydrogen peroxide to initiate the formation of the benzotropolone structure.[6]
Quantitative Data on Laccase-Catalyzed Synthesis
The following table summarizes the key quantitative parameters for the laccase-catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Enzyme | Recombinant Hericium collaroides laccase (Lcc2) | [5] |
| Substrates | (-)-epigallocatechin-3-gallate (EGCG), Gallic Acid | [5] |
| Optimal pH | 4.5 | [5] |
| Optimal Temperature | 25 °C (for laccase activity definition) | [5] |
| Yield | Not explicitly stated, but successful synthesis reported | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of this compound.
Laccase-Catalyzed Synthesis of ETFGg
This protocol is adapted from the enzymatic synthesis using recombinant Lcc2.[5]
Materials:
-
(-)-epigallocatechin-3-gallate (EGCG)
-
Gallic acid monohydrate
-
Recombinant Hericium collaroides laccase (Lcc2)
-
100 mM Acetate buffer (pH 4.5)
-
1.0 L reaction vessel
Procedure:
-
Prepare a reaction mixture containing:
-
3.0 g of EGCG
-
2.4 g of gallic acid monohydrate
-
65 Units of recombinant Lcc2
-
100 mM acetate buffer to a total volume of 400 mL.
-
-
Adjust the pH of the reaction mixture to 4.5.
-
Incubate the reaction mixture in a 1.0 L vessel at 25°C with gentle agitation.
-
Monitor the reaction progress by HPLC.
Note: One unit of laccase activity is defined as the amount of enzyme required to convert 1 μmol of 2,6-dimethoxyphenol to 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol per minute at 25 °C and pH 4.5.[5]
Purification of ETFGg by Preparative HPLC
While a specific preparative HPLC protocol for ETFGg is not detailed in the searched literature, a general approach for the purification of EGCG and other catechins can be adapted.[7][8][9][10]
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
Mobile Phase (example):
-
A gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Procedure:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Filter the concentrated aqueous solution to remove any precipitated material.
-
Inject the filtered solution onto the preparative C18 column.
-
Elute the column with a suitable gradient of the mobile phase to separate ETFGg from unreacted starting materials and byproducts.
-
Collect the fractions containing the purified ETFGg based on the UV chromatogram.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting aqueous solution to obtain pure ETFGg as a powder.
Characterization of ETFGg
High-Performance Liquid Chromatography (HPLC): [5]
-
System: Shimadzu Prominence HPLC with a UV detector
-
Column: Cadenza CD-C18 (75 × 4.6 mm)
-
Mobile Phase A: 50 mM KH₂PO₄–acetonitrile (10:1)
-
Mobile Phase B: 50 mM NaH₂PO₄–acetonitrile (1:1)
-
Gradient: 0% B for 5 min, linear gradient from 0% to 35% B over 16 min, then 35% B.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 45 °C
-
Detection: 210 nm
-
Retention Times: EGCG (10.9 min), ETFGg (24.9 min)
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The identity of the synthesized ETFGg should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).[2] The expected molecular formula for ETFGg is C₃₀H₂₂O₁₆, and the corresponding exact mass can be used for confirmation by HRMS. ¹H and ¹³C NMR spectra will provide the structural fingerprint of the molecule.
Visualizations
Biosynthetic Pathway of this compound
Caption: Laccase-catalyzed biosynthesis of this compound from EGCG and Gallic Acid.
Experimental Workflow for ETFGg Synthesis and Analysis
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
- 1. Functional Characterization of this compound Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 7. advion.com [advion.com]
- 8. Preparative separation and purification of epigallocatechin gallate from green tea extracts using a silica adsorbent containing β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Epigallocatechin 3-O-gallate (EGCG) in Cancer Cell Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin 3-O-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1][2][3][4] Its pleiotropic effects on cancer cells are attributed to its ability to interact with a multitude of molecular targets and modulate various intracellular signaling pathways.[5][6][7][8][9] This technical guide provides an in-depth exploration of the core mechanisms of action of EGCG in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.
Induction of Apoptosis: Orchestrating Programmed Cell Death
EGCG has been demonstrated to induce apoptosis in a wide array of cancer cell lines, often with a degree of selectivity for cancer cells over their normal counterparts.[10][11] This pro-apoptotic effect is mediated through both intrinsic and extrinsic pathways, involving the modulation of key regulatory proteins.
One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins. EGCG has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak.[10][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) is a hallmark of EGCG-induced apoptosis.[10][12][13]
Furthermore, EGCG can influence the expression and activity of the tumor suppressor protein p53. In some cancer cell lines, EGCG treatment leads to an increased expression of p53 and its phosphorylation, which can, in turn, trigger apoptosis.[1][10] However, EGCG has also been shown to induce apoptosis in a p53-independent manner, highlighting its versatility in targeting different cancer cell vulnerabilities.[12]
Quantitative Data on EGCG-Induced Apoptosis
| Cell Line | Cancer Type | EGCG Concentration | Effect | Reference |
| MDA-MB-468 | Breast Cancer (ER-) | 5-80 µg/mL | 18-66% induction of apoptosis | [10] |
| H1299 | Lung Cancer | 27.63 µM (IC50) | Induces apoptosis | [14] |
| A549 | Lung Cancer | 28.34 µM (IC50) | Induces apoptosis | [14] |
| WI38VA (transformed) | Fibroblasts | 40-200 µM | >50% apoptosis at 200 µM | [11] |
| WI38 (normal) | Fibroblasts | 40-200 µM | <1% apoptosis | [11] |
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines a common method to quantify apoptosis in cancer cells treated with EGCG using flow cytometry.
-
Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of EGCG (e.g., 10, 20, 50 µM) or a vehicle control for 24-48 hours.
-
Cell Harvesting: Gently aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Arrest: Halting Cancer Cell Proliferation
EGCG can impede the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[15][16][17][18][19] This effect is achieved through the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins, as well as CDK inhibitors (CKIs).
In several cancer cell types, including prostate and lung cancer, EGCG has been shown to cause G0/G1 arrest.[15][18] This is often associated with the upregulation of CKIs such as p21/WAF1 and p27/KIP1, and the downregulation of G1-phase cyclins (e.g., cyclin D1) and CDKs (e.g., CDK4, CDK6).[12][15] The inhibition of these protein complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of cells into the S phase.[1]
In other contexts, such as in certain breast cancer cell lines, EGCG can induce a G2/M phase arrest.[16][19] The precise molecular mechanisms underlying this G2/M arrest are still under investigation but are thought to involve the modulation of the cyclin B1/CDK1 complex.
Quantitative Data on EGCG-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | EGCG Concentration | Effect | Reference |
| LNCaP, DU145 | Prostate Cancer | Dose-dependent | G0/G1 phase arrest | [15] |
| A549 | Lung Cancer | 40-100 µM | G0/G1 phase arrest | [18] |
| CL1-5 | Lung Cancer | > suppression dose | G2/M arrest | [16] |
| MCF-7 | Breast Cancer | Not specified | G2/M phase arrest | [19] |
| HCT-116 | Colorectal Cancer | Not specified | G1 phase arrest | [17] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of EGCG-treated cancer cells.
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with EGCG as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as indicated by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Modulation of Key Signaling Pathways
EGCG's anticancer effects are intricately linked to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.[6][7][9]
Receptor Tyrosine Kinase (RTK) Pathways
EGFR and HER2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of proliferation and survival in many cancers.[1] EGCG has been shown to directly bind to and inhibit the activation of EGFR, leading to the suppression of downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][6] This inhibition can lead to reduced cell growth and invasion.[1]
VEGF/VEGFR Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are crucial for angiogenesis. EGCG can inhibit angiogenesis by downregulating the expression of VEGF and interfering with VEGFR signaling.[1][2][20]
Intracellular Signaling Cascades
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. EGCG can suppress the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation of Akt and mTOR, often as a consequence of EGFR inhibition or through the upregulation of the tumor suppressor PTEN.[1][6]
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer and promotes cell proliferation. EGCG has been shown to inhibit the phosphorylation of ERK1/2 in various cancer models.[7][12]
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival and proliferation. EGCG can inhibit the activation of NF-κB, thereby suppressing the expression of its target genes involved in cancer progression.[6][8]
The 67-kDa Laminin Receptor (67LR)
The 67LR has been identified as a high-affinity cell surface receptor for EGCG.[5][7] The binding of EGCG to 67LR can trigger various downstream signaling events that contribute to its anticancer effects, including the induction of apoptosis and the inhibition of cell proliferation.[1][5] This interaction is considered a key mechanism for the cellular uptake and activity of EGCG.[5]
Anti-Angiogenic and Anti-Metastatic Effects
The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are hallmarks of malignant tumors. EGCG exhibits potent anti-angiogenic and anti-metastatic properties.[2][20][21]
Inhibition of Angiogenesis: As mentioned, EGCG inhibits angiogenesis primarily by targeting the VEGF/VEGFR signaling axis.[1][2] It can reduce the expression of VEGF in cancer cells and inhibit the proliferation, migration, and tube formation of endothelial cells.[20][21]
Inhibition of Metastasis: EGCG can suppress cancer cell invasion and metastasis by inhibiting the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2][8] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion. EGCG has also been shown to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[22]
Quantitative Data on Anti-Angiogenic and Anti-Metastatic Effects
| Cancer Type | EGCG Concentration | Effect | Reference | |---|---|---|---|---| | Gastric Cancer | 20-100 µg/mL | Inhibition of VEGF mRNA transcription |[1] | | Breast Cancer | 25-100 mg/L | Inhibition of VEGF protein expression |[1] | | Colorectal Cancer | 0.01-1% | Inhibition of VEGF/VEGFR activation |[1] | | Pancreatic Cancer | Not specified | Inhibition of invasion and metastasis in vitro and in vivo |[1][21] | | Lung Cancer (CL1-5) | Not specified | Inhibition of invasion and migration |[1][16] | | Colorectal Cancer | Not specified | Downregulation of MMP-2 and MMP-9 expression |[1] |
Dual Role as an Antioxidant and Pro-oxidant
EGCG's activity in cancer cells is also influenced by its ability to act as both an antioxidant and a pro-oxidant, depending on the cellular context and concentration.[23][24][25]
Antioxidant Effects: At lower concentrations, EGCG can act as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage, which can contribute to carcinogenesis.[1][23]
Pro-oxidant Effects: Paradoxically, at higher concentrations, EGCG can exhibit pro-oxidant activity within cancer cells, leading to an increase in intracellular ROS levels.[1][23][24] This elevated oxidative stress can damage cellular components, including DNA, and trigger apoptosis.[24][25] The pro-oxidant effect of EGCG is thought to be a significant contributor to its anticancer activity, as cancer cells often have a compromised antioxidant defense system, making them more vulnerable to ROS-induced cell death.[25]
Conclusion
Epigallocatechin 3-O-gallate exerts its anticancer effects through a complex and interconnected network of molecular mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit key signaling pathways, and suppress angiogenesis and metastasis underscores its potential as a valuable agent in cancer therapy. The dual nature of its antioxidant and pro-oxidant activities further adds to the complexity and potential therapeutic window of this natural compound. Further research, including well-designed clinical trials, is essential to fully elucidate its clinical utility and to develop EGCG-based strategies for the prevention and treatment of cancer.[26][27][28]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Targets of Epigallocatechin-Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epigallocatechin-3-gallate inhibits cell cycle and induces apoptosis in pancreatic cancer [imrpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. stemcell.com [stemcell.com]
- 22. mdpi.com [mdpi.com]
- 23. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Facebook [cancer.gov]
- 27. researchgate.net [researchgate.net]
- 28. EGCG for Hepatocellular Carcinoma Chemoprevention [ctv.veeva.com]
The Biological Activities of Epigallocatechin-3-gallate: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the biological activities of Epigallocatechin-3-gallate (EGCG), the most abundant and extensively studied catechin in green tea. While the user's original topic of interest was Epiafzelechin 3-O-gallate (EAG), a comprehensive literature search revealed a significant scarcity of in-depth data, quantitative metrics, and detailed experimental protocols for EAG. As a structurally similar and prominent member of the same chemical class, the vast body of research on EGCG provides valuable insights that can inform and guide future investigations into the biological activities of EAG and other related catechins.
Introduction
Epigallocatechin-3-gallate (EGCG) is a polyphenolic compound that has garnered substantial scientific interest for its diverse and potent biological activities.[1][2][3] Found predominantly in green tea (Camellia sinensis), EGCG is recognized for its antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] This guide provides a detailed overview of the multifaceted biological effects of EGCG, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from various in vitro and in vivo studies. The information presented herein is intended for researchers, scientists, and drug development professionals.
Anticancer Activities
EGCG has demonstrated significant anticancer effects across a wide range of cancer types, including but not limited to bladder, breast, cervical, colorectal, gastric, liver, and lung cancers.[1] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[6]
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data for the anticancer effects of EGCG on various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H1299 | Lung Cancer | IC50 | 36.03 µM | [7] |
| H1299 (Nano-EGCG) | Lung Cancer | IC50 | 4.71 µM | [7] |
| A549 | Non-small cell lung cancer | IC50 | 60.55 ± 1.0 μM | [8] |
| HuCC-T1 | Cholangiocarcinoma | Apoptosis-inducing concentration | 5 µg/mL | [9] |
Signaling Pathways in Cancer
EGCG modulates several critical signaling pathways that are often dysregulated in cancer.[1][2]
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and proliferation.[2] EGCG has been shown to inhibit the activation of NF-κB in various cancer cells.[4][5] This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[5]
References
- 1. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antimicrobial Activity of (-)-Epigallocatehin-3-Gallate and Green Tea Extracts against Pseudomonas aeruginosa and Escherichia coli Isolated from Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epiafzelechin 3-O-gallate | C22H18O9 | CID 467295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anticancer effects of epigallocatechin-3-gallate nanoemulsion on lung cancer cells through the activation of AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Epitheaflagallin 3-O-gallate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea, recognized for its potential physiological functions, including antioxidant activity.[1][2] This technical guide provides a comprehensive overview of the antioxidant properties of ETFGg, addressing the current landscape of research. Due to the limited availability of specific quantitative data and signaling pathway studies for ETFGg, this document leverages the extensive research on its precursor, Epigallocatechin 3-gallate (EGCG), the most abundant catechin in green tea, to provide a thorough understanding of the potential mechanisms and antioxidant capacity.[3] This guide includes a detailed protocol for the enzymatic synthesis of ETFGg, quantitative data on the antioxidant activities of EGCG, and visualizations of relevant signaling pathways.
Introduction to this compound
This compound is a theaflavin-like compound that is not abundant in commercially produced black tea. It is formed during the enzymatic oxidation of green tea catechins. Specifically, ETFGg is synthesized from the reaction of Epigallocatechin 3-O-gallate (EGCG) with gallic acid, a process that can be catalyzed by the enzyme laccase.[1][4] While research has confirmed its antioxidative activity, along with other potential benefits such as pancreatic lipase inhibition and anticancer effects, the body of literature is not as extensive as that for major tea polyphenols.[1][4][5]
Enzymatic Synthesis of this compound
A reproducible method for the synthesis of ETFGg is crucial for enabling further research into its biological activities. The following protocol details the enzymatic synthesis of ETFGg from EGCG and gallic acid using a recombinant laccase.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
Epigallocatechin 3-O-gallate (EGCG)
-
Gallic acid monohydrate
-
Recombinant Hericium collaroides laccase (Lcc2)
-
100 mM Acetate buffer (pH 4.5)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pure oxygen
Procedure:
-
A reaction mixture is prepared containing 3.0 g of EGCG, 2.4 g of gallic acid monohydrate, and 65 units of recombinant Lcc2 in a total volume of 400 mL of 100 mM acetate buffer (pH 4.5) in a 1.0-L media bottle.[4]
-
One unit of laccase activity is defined as the amount of enzyme required to convert 1 μmol of 2,6-dimethoxyphenol (DMP) to 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol per minute at 25°C and pH 4.5.[4]
-
For in situ extraction of the product, 100 mL of ethyl acetate is added to the reaction mixture.[4]
-
The mixture is bubbled with pure oxygen for 10 seconds, after which the laccase is added, and the bottle is sealed.[4]
-
The enzymatic reaction proceeds for 60 minutes at 45°C with vigorous stirring (1125 rpm).[4]
-
Following the reaction, the ethyl acetate layer is recovered. The remaining aqueous phase is extracted three more times with 100 mL of ethyl acetate.[4]
-
The combined ethyl acetate layers are washed three times with 100 mL of 5% NaHCO₃ solution to remove any residual gallic acid.[4]
-
The washed ethyl acetate layer is then treated with anhydrous Na₂SO₄ to remove water and concentrated by evaporation to yield a deep-orange powder.[4]
-
The crude extract is further purified by dissolving it in 10% aqueous ethanol, incubating on ice for 30 minutes, and collecting the precipitate via centrifugation. This purification step is repeated once, and the final precipitate is dried under a vacuum to yield purified ETFGg.[4]
Enzymatic synthesis workflow for this compound.
Antioxidant Properties of Epigallocatechin 3-gallate (EGCG) as a Proxy
Given that ETFGg is a derivative of EGCG, the extensive research on EGCG's antioxidant properties provides valuable insights into the potential mechanisms of ETFGg. EGCG is a potent antioxidant, and its activity has been quantified through various in vitro assays.[3][6]
Quantitative Antioxidant Activity of EGCG
The antioxidant capacity of EGCG has been evaluated using several standard assays. The following tables summarize the quantitative data from these studies.
| Assay | Concentration | Scavenging Activity (%) | Reference |
| DPPH | 400 µM | 77.2% | [7] |
| ABTS | 400 µM | 90.2% | [7] |
| Table 1: Radical Scavenging Activity of EGCG. |
| Assay | IC₅₀ Value | Reference |
| H₂O₂-induced lipid peroxidation | 0.66 µM | [8] |
| Ferrous ion-induced lipid peroxidation | 3.32 µM | [8] |
| Table 2: Inhibition of Lipid Peroxidation by EGCG. |
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for common antioxidant assays used to evaluate compounds like EGCG.
3.2.1. DPPH Radical Scavenging Assay
-
A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[7]
-
4 mL of the DPPH solution is added to the test compound (EGCG) dissolved in methanol at various concentrations.[7]
-
The mixture is shaken vigorously and incubated in the dark for 30 minutes.[7]
-
The absorbance is measured at 517 nm.[7]
-
The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.[7]
3.2.2. ABTS Radical Cation Decolorization Assay
-
A stock solution of ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
-
Aliquots of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is read after a set incubation period (e.g., 6 minutes).
-
The scavenging activity is calculated similarly to the DPPH assay.
3.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]
-
A 150 µL aliquot of the FRAP reagent is mixed with 5 µL of the test sample.[7]
-
The mixture is incubated for 10 minutes.[7]
-
The absorbance is measured at 593 nm.[7]
-
The antioxidant capacity is determined by comparing the absorbance change to that of an antioxidant standard (e.g., Trolox).
Workflow of common in vitro antioxidant assays.
Cellular Antioxidant Mechanisms and Signaling Pathways
EGCG exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.[11][12] The most well-characterized of these is the Nrf2-Keap1 pathway.[1][13]
The Nrf2-Keap1 Signaling Pathway
Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Oxidative stress or the presence of electrophilic compounds like EGCG can disrupt the Nrf2-Keap1 interaction.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.[1]
The Nrf2-Keap1 signaling pathway modulated by EGCG.
Conclusion and Future Directions
This compound is a promising, albeit understudied, antioxidant from black tea. While direct quantitative data on its antioxidant capacity and specific molecular mechanisms are still emerging, the extensive research on its precursor, EGCG, provides a strong framework for understanding its potential. The enzymatic synthesis protocol outlined in this guide offers a viable method for producing ETFGg for further investigation. Future research should focus on obtaining specific quantitative antioxidant data for ETFGg through standardized assays and elucidating its precise interactions with cellular signaling pathways, such as the Nrf2 pathway, to fully characterize its potential as a therapeutic agent. Direct comparative studies between EGCG and ETFGg would also be highly valuable in determining the impact of its structural modifications on its biological activity.
References
- 1. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative effects of black tea theaflavins and thearubigin on lipid peroxidation of rat liver homogenates induced by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic production of epigallocatechin by using an epigallocatechin gallate hydrolase induced from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Tea Polyphenol (−)-Epigallocatechin-3-Gallate Restores Nrf2 Activity and Ameliorates Crescentic Glomerulonephritis | PLOS One [journals.plos.org]
- 9. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Darjeeling Tea: Health Benefits, Nutrients per Serving, Preparation Information, and More [webmd.com]
- 13. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pancreatic Lipase Inhibition by Tea Polyphenols: A Technical Guide Focused on Epigallocatechin 3-O-gallate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The inhibition of pancreatic lipase, a key enzyme in dietary fat absorption, represents a validated strategy for the management of obesity. Tea polyphenols, particularly those found in green and black tea, have demonstrated significant potential as natural pancreatic lipase inhibitors. While a variety of these compounds exhibit inhibitory activity, this technical guide focuses primarily on (-)-Epigallocatechin 3-O-gallate (EGCG) , the most abundant and extensively studied catechin in green tea, due to the wealth of available quantitative and mechanistic data. Information on the minor black tea polyphenol, Epitheaflagallin 3-O-gallate , and other related compounds is included to provide a broader context of structure-activity relationships. This document furnishes a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for inhibitor characterization, and visual representations of key pathways and workflows.
Quantitative Data on Pancreatic Lipase Inhibition
The inhibitory potential of various tea polyphenols against pancreatic lipase (PL) has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). The data consistently indicates that the presence of a galloyl moiety is crucial for potent inhibition.
| Compound | Type | IC50 (µM) | Source |
| (-)-Epigallocatechin 3-O-gallate (EGCG) | Green Tea Catechin | 7.5 | [1][2][3][4] |
| (-)-Epicatechin 3-gallate (ECG) | Green Tea Catechin | Similar to EGCG | [1][3] |
| (-)-Epigallocatechin (EGC) | Green Tea Catechin | Effective Inhibitor | [5] |
| Theaflavin-3,3′-digallate (TFdiG) | Black Tea Theaflavin | 1.9 | [2][6] |
| Theaflavin-3'-gallate (TF3'G) | Black Tea Theaflavin | 3.0 | [2] |
| Theaflavin-3-gallate (TF3G) | Black Tea Theaflavin | 4.2 | [2] |
| Theaflavin (TF) | Black Tea Theaflavin | >10 | [2] |
| This compound | Black Tea Polyphenol | Inhibitory activity noted, but specific IC50 not detailed in cited literature. | [7] |
Kinetic Analysis of Inhibition
Kinetic studies have been crucial in elucidating the mechanism by which EGCG inhibits pancreatic lipase.
| Parameter | Description | Finding | Source |
| Inhibition Type | The mode of enzyme inhibition. | Non-competitive with respect to the substrate. | [1][2][3][8][9][10] |
| Binding Affinity (Ka) | Association constant for the EGCG-lipase interaction. | 2.70 × 10⁴ L mol⁻¹ | [9][10] |
| Enzyme Kinetics | Effect on Michaelis-Menten parameters. | EGCG decreases the Vmax (maximum reaction velocity) without significantly altering the Km (Michaelis constant). | [11][12] |
This non-competitive mode suggests that EGCG does not bind to the catalytic active site of the lipase but rather to an allosteric site.[8][11] This binding induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.[9][10]
Mechanism of Action and Molecular Interactions
The interaction between EGCG and pancreatic lipase is a non-covalent process.[8] Spectroscopic and calorimetric studies have revealed that hydrogen bonds and electrostatic forces are the primary drivers of this interaction.[9][10] Molecular docking simulations have further identified potential binding sites, suggesting that EGCG interacts with amino acid residues adjacent to the active site, such as Val21, Glu188, and Glu220.[9][10] This binding alters the secondary structure of the lipase, leading to a decrease in α-helix content and an increase in β-sheet content, which correlates with the reduction in enzymatic activity.[8][11] Some studies also suggest that at higher concentrations, flavonoids like EGCG can form aggregates that may sequester the enzyme.[13]
Figure 1: Non-competitive inhibition of Pancreatic Lipase by EGCG.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibition of pancreatic lipase by compounds like EGCG.
In Vitro Pancreatic Lipase Activity Assay (Fluorescence-Based)
This assay is commonly used to screen for and quantify the inhibitory activity of compounds.
-
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL) solution (e.g., 1.25 µg/mL in water).
-
Substrate: 4-methylumbelliferyl oleate (4-MU oleate) solution (e.g., 22.5 µM in buffer).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compounds: EGCG and other polyphenols dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Orlistat.
-
96-well microplate (black, for fluorescence).
-
Fluorescence spectrophotometer.
-
-
Procedure:
-
Pipette the buffer, test compound solution (at various concentrations), and PPL solution into the wells of the microplate.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the 4-MU oleate substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a spectrophotometer (excitation/emission wavelengths of approximately 320/460 nm).[5] The cleavage of the oleate side chain from 4-MU oleate by active lipase releases the fluorescent 4-methylumbelliferone.
-
Calculate the rate of reaction (change in fluorescence per unit time).
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
Plot the inhibition percentage against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Enzyme Kinetics Analysis
To determine the mode of inhibition, kinetic parameters are measured at varying substrate and inhibitor concentrations.
-
Procedure:
-
Prepare a series of substrate (e.g., emulsified olive oil or 4-MU oleate) concentrations.[8]
-
For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., 0.25 and 0.5 mmol/L EGCG).[8]
-
The pancreatic lipase concentration should be kept constant (e.g., 2.5 µmol/L).[8]
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second quadrant.
-
-
From these plots, the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) can be determined for each condition.
-
Figure 2: Experimental workflow for characterizing a pancreatic lipase inhibitor.
Biophysical Interaction Analysis
These methods provide insight into the physical interaction between the inhibitor and the enzyme.
-
Fluorescence Spectroscopy:
-
Used to study binding and conformational changes by monitoring the intrinsic fluorescence of tryptophan residues in the lipase.
-
The lipase solution is titrated with increasing concentrations of EGCG.
-
A quenching (decrease) of the fluorescence intensity upon EGCG binding indicates an interaction. The data can be used to calculate binding constants (Ka) and the number of binding sites.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Used to assess changes in the secondary structure of the lipase upon binding of EGCG.
-
CD spectra of the lipase are recorded in the far-UV region (e.g., 200-250 nm) in the absence and presence of EGCG.
-
Changes in the spectra indicate alterations in the α-helix and β-sheet content of the enzyme.[9][10]
-
-
Isothermal Titration Calorimetry (ITC):
-
Provides a complete thermodynamic profile of the binding interaction.
-
A solution of EGCG is titrated into a solution of lipase in a calorimeter cell.
-
The heat released or absorbed during the binding event is measured directly, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
-
Structural Relationships and Future Directions
The potent inhibitory activity of EGCG and theaflavin-3,3′-digallate is strongly linked to the presence of galloyl groups.[2][12] this compound, formed from the oxidation of EGCG, shares this critical structural feature. Further research is warranted to isolate or synthesize sufficient quantities of this compound to perform the detailed quantitative and mechanistic studies outlined in this guide. Such studies would clarify its specific IC50, kinetic profile, and binding interactions, allowing for a direct comparison with its precursor, EGCG, and contributing to a deeper understanding of the structure-activity relationships of tea polyphenols as pancreatic lipase inhibitors.
Figure 3: Biosynthetic relationship between EGCG and this compound.
References
- 1. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. pure.psu.edu [pure.psu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Interactions between (−)-Epigallocatechin Gallate Analogs and Pancreatic Lipase | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of binding interactions of (-)-epigallocatechin-3-gallate from green tea and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Interactions between (−)-Epigallocatechin Gallate Analogs and Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of quercetin and epigallocatechin gallate (EGCG) aggregates with pancreatic lipase under simplified intestinal conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Effects of Epigallocatechin 3-O-gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin 3-O-gallate (EGCG), the most abundant catechin in green tea, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying EGCG's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their exploration of EGCG as a potential therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
EGCG exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The primary pathways influenced by EGCG include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1][3][4][5]
1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] EGCG has been demonstrated to potently inhibit NF-κB activation through several mechanisms:
-
Inhibition of IκBα Degradation: EGCG prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This is achieved by inhibiting the activity of the IκB kinase (IKK) complex and the 26S proteasome.[6][7]
-
Prevention of p65 Nuclear Translocation: By stabilizing IκBα, EGCG effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1]
-
Reduction of NF-κB DNA Binding Activity: EGCG has been shown to directly inhibit the binding of NF-κB to its DNA promoter regions, further suppressing the transcription of target inflammatory genes.[1]
1.2. Modulation of MAPK Signaling Pathways
MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators of cellular responses to external stressors, including inflammatory stimuli.[1] EGCG has been shown to inhibit the phosphorylation of all three major MAPK proteins, thereby downregulating downstream inflammatory gene expression.[1][2] The inhibition of the MAPK pathway by EGCG contributes to the reduced production of various pro-inflammatory cytokines and chemokines.[1]
1.3. Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[5] EGCG has been found to interfere with the JAK/STAT pathway at multiple levels:
-
Inhibition of JAK Phosphorylation: EGCG can inhibit the phosphorylation of Janus kinases (JAK1 and JAK2).[4][8]
-
Suppression of STAT Phosphorylation and Dimerization: Consequently, the phosphorylation and subsequent dimerization of STAT proteins (STAT1 and STAT3) are also suppressed.[4][5][8]
-
Prevention of STAT Nuclear Translocation: This inhibition prevents the translocation of STAT dimers to the nucleus, thereby downregulating the expression of target inflammatory genes.[4]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of EGCG has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by EGCG
| Cell Type | Stimulant | Mediator | EGCG Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide | Not specified | Reduced to 32% of LPS group | [9] |
| RAW 264.7 Macrophages | LPS | ROS | Not specified | Reduced to 45.4% of LPS group | [9] |
| RAW 264.7 Macrophages | LPS | IL-1β | Not specified | Suppressed expression | [9] |
| RAW 264.7 Macrophages | LPS | IL-6 | Not specified | Suppressed expression | [9] |
| RAW 264.7 Macrophages | LPS | TNF-α | Not specified | Suppressed expression | [9] |
| RAW 264.7 Macrophages | LPS | iNOS | Not specified | Suppressed expression | [9] |
| BV-2 Microglia | LPS | Nitric Oxide | 150 µM | Significantly reduced | [10] |
| BV-2 Microglia | LPS | IL-6 | Not specified | Significantly decreased | [10][11] |
| Human Dermal Fibroblasts | LPS | TNF-α, IL-1β, IL-6 | 50 µM | Suppressed expression | [12][13] |
| Human RA Synovial Fibroblasts | IL-1β | IL-6 | Not specified | 59% inhibition | [14] |
| Human RA Synovial Fibroblasts | IL-1β | IL-8 | Not specified | 57% inhibition | [14] |
| Human RA Synovial Fibroblasts | IL-1β | COX-2 | Not specified | 86% inhibition | [14] |
| L02 Hepatocytes | LPS | TNF-α, Rantes, MCP-1, ICAM-1, NO, VEGF, MMP-2 | Not specified | Dose-dependent reduction | [15] |
Table 2: In Vivo Anti-inflammatory Effects of EGCG
| Animal Model | Disease Model | EGCG Dosage | Key Findings | Reference |
| Rat | Ulcerative Colitis | 50 mg/kg/day (i.p.) | Reduced disease severity | [2] |
| Mouse | Experimental Colitis | Not specified | Ameliorated mucosal inflammation | [1] |
| Rat | Seawater-aspiration induced ALI | Not specified | Decreased TNF-α and IL-1, increased IL-10 | [3] |
| Mouse | DSS-induced Colitis | Not specified | Reduced MPO levels, IL-6, MCP-1, and TNF-α | [16] |
| Rat | Spinal Cord Injury | Not specified | Attenuated expression of TNF-α and IL-1β | [17] |
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the anti-inflammatory effects of EGCG.
3.1. Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), murine microglia (BV-2), human rheumatoid arthritis synovial fibroblasts (RA-FLS), and human hepatocytes (L02).[9][10][14][15]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: Inflammation is induced using lipopolysaccharide (LPS) for macrophage and microglial cell lines, or pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) for fibroblasts.[1][9][14][18]
-
EGCG Treatment: Cells are often pre-treated with varying concentrations of EGCG for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[1][15]
3.2. Western Blot Analysis
-
Purpose: To determine the protein expression and phosphorylation status of key signaling molecules (e.g., p65, IκBα, ERK, JNK, p38, STAT3).[1][9][15]
-
Protocol:
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (total and phosphorylated forms).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
3.3. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in cell culture supernatants or biological fluids.[10][11][15][19]
-
Protocol:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
After blocking, standards and samples (culture supernatants) are added to the wells.
-
A detection antibody, also specific for the cytokine, is added.
-
An enzyme-conjugated secondary antibody is then added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.
-
3.4. Real-Time Polymerase Chain Reaction (RT-PCR)
-
Purpose: To measure the mRNA expression levels of pro-inflammatory genes.[1][9]
-
Protocol:
-
Total RNA is extracted from cells using a suitable method (e.g., TRIzol).[1]
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The fluorescence is monitored in real-time to quantify the amount of amplified product.
-
Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).
-
Conclusion
Epigallocatechin 3-O-gallate demonstrates significant anti-inflammatory properties by targeting multiple key signaling pathways, including NF-κB, MAPK, and JAK/STAT. Its ability to inhibit the production of a wide range of pro-inflammatory mediators has been well-documented in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of EGCG for a variety of inflammatory conditions. Future studies should focus on optimizing delivery systems to enhance bioavailability and conducting well-designed clinical trials to validate its efficacy and safety in human populations.[20][21][22]
References
- 1. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigallocatechin-3-gallate suppresses the global interleukin-1beta-induced inflammatory response in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Epigallocatechin-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Fibrotic and Anti-Inflammatory Impact of Epigallocatechin Gallate in Rotator Cuff Repair [hss.edu]
- 22. researchgate.net [researchgate.net]
Epitheaflagallin 3-O-gallate potential as a functional food ingredient
An In-depth Technical Guide to Epigallocatechin 3-O-gallate (EGCG) as a Functional Food Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3-O-gallate (EGCG) is the most abundant and biologically active catechin found in green tea (Camellia sinensis).[1][2] It is a polyphenolic compound extensively studied for its wide spectrum of health-promoting properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][3][4] These attributes position EGCG as a prime candidate for development as a functional food ingredient. However, its application is often hindered by challenges related to its low bioavailability, poor stability, and potential for toxicity at high concentrations.[1][2][5]
This technical guide provides an in-depth overview of EGCG, focusing on its mechanisms of action, pharmacokinetic profile, and the technical considerations for its use in functional foods. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of EGCG.
Mechanisms of Action & Key Signaling Pathways
EGCG exerts its biological effects through a variety of mechanisms, primarily by interacting with cell surface receptors, modulating intracellular signaling pathways, and regulating transcription factors.[3][6][7] It influences numerous critical pathways involved in cell proliferation, inflammation, apoptosis, and oxidative stress.
2.1 Antioxidant and Pro-oxidant Activities EGCG is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate transition metal ions, thereby inhibiting the Fenton reaction, a major source of reactive oxygen species (ROS).[3][8] Its antioxidant capacity is reported to be more pronounced than that of vitamins C and E.[3] Paradoxically, EGCG can also act as a pro-oxidant, particularly at higher concentrations or in the presence of metal ions like copper.[7][8][9] This pro-oxidant activity can lead to the production of hydrogen peroxide and hydroxyl radicals, which can induce apoptosis in cancer cells—a mechanism considered beneficial in cancer therapy.[7][8]
2.2 Modulation of Signaling Pathways EGCG influences several key signaling cascades critical to cellular function and disease progression.
-
NF-κB Pathway: EGCG is widely recognized for its anti-inflammatory effects, primarily through the suppression of the NF-κB signaling pathway. It inhibits the activation and nuclear translocation of NF-κB, which in turn downregulates the expression of pro-inflammatory enzymes like COX-2 and iNOS and cytokines such as TNF-α and various interleukins.[3][6][10]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. EGCG has been shown to modulate this pathway, often leading to the inhibition of cell growth and induction of apoptosis in cancer cells.[6][11] For instance, in lung cancer cells, EGCG's modulation of PI3K/Akt is a key mechanism for growth inhibition.[11]
-
MAPK Pathways: EGCG can inhibit key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK.[4][11] This inhibition affects cell proliferation, differentiation, and apoptosis, contributing to its anti-cancer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. mdpi.com [mdpi.com]
- 4. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigallocatechin gallate: Phytochemistry, bioavailability, utilization challenges, and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Purity Epigallocatechin 3-O-gallate (EGCG) Purification from Crude Plant Extracts
Introduction
Epigallocatechin 3-O-gallate (EGCG) is the most abundant and biologically active catechin found in green tea (Camellia sinensis).[1][2][3] Renowned for its potent antioxidant, anti-inflammatory, cardioprotective, and anti-tumor properties, EGCG is a subject of intense research for its therapeutic potential in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][3][4] The isolation of EGCG from complex crude extracts, which contain numerous other polyphenols and impurities, is a critical step for pharmacological studies and drug development.[5][6] Obtaining EGCG with high purity and yield is essential to accurately assess its biological activity and ensure the quality of research and therapeutic products.[5][6]
This document provides detailed protocols for the purification of EGCG from crude extracts using various chromatographic techniques. It includes quantitative data on the efficacy of these methods and visual workflows to guide researchers through the process.
General Purification Workflow
The purification of EGCG is typically a multi-step process designed to systematically remove impurities and enrich the final product. The general workflow begins with a crude extract from tea leaves, followed by several stages of separation and polishing.
References
- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Epigallocatechin 3-O-gallate (EGCG)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epigallocatechin 3-O-gallate (EGCG) is the most abundant catechin in green tea and has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The in vivo efficacy of EGCG has been evaluated in various animal models, targeting a wide range of diseases. These studies have demonstrated that EGCG can modulate multiple signaling pathways, making it a promising candidate for therapeutic interventions.[4][5] This document provides detailed application notes and protocols for studying the in vivo efficacy of EGCG in key disease models, along with summaries of quantitative data and visualizations of relevant signaling pathways and experimental workflows.
I. Animal Models for Metabolic Syndrome and Obesity
One of the most studied applications of EGCG is in the context of obesity and metabolic syndrome. High-fat diet-induced rodent models are commonly used to mimic the metabolic dysregulation observed in human metabolic syndrome.
A. High-Fat Diet-Induced Obesity Mouse Model
This model is used to investigate the effects of EGCG on weight gain, insulin resistance, and hepatic steatosis.[6][7][8]
Quantitative Data Summary:
| Parameter | Animal Model | EGCG Treatment | Control Group (High-Fat Diet) | EGCG-Treated Group (High-Fat Diet) | Percentage Change | Citation |
| Body Weight Gain | C57BL/6J mice | 3.2 g/kg diet for 16 weeks | 25.1 ± 1.2 g | 17.7 ± 1.1 g | -29.5% | [8] |
| Percent Body Fat | C57BL/6J mice | 3.2 g/kg diet for 16 weeks | 35.8 ± 1.8 % | 27.5 ± 1.5 % | -23.2% | [8] |
| Plasma Insulin | C57BL/6J mice | 3.2 g/kg diet for 17 weeks | 2.87 ± 0.41 ng/mL | 1.89 ± 0.24 ng/mL | -34.1% | [7] |
| HOMA-IR Index | C57BL/6J mice | 3.2 g/kg diet for 17 weeks | 13.5 ± 2.1 | 7.7 ± 1.1 | -42.6% | [7] |
| Plasma Cholesterol | C57BL/6J mice | 3.2 g/kg diet for 16 weeks | 5.82 ± 0.31 mmol/L | 4.50 ± 0.23 mmol/L | -22.7% | [6] |
| Liver Triglycerides | C57BL/6J mice | 3.2 g/kg diet for 16 weeks | 128.4 ± 15.2 mg/g | 78.2 ± 9.5 mg/g | -39.1% | [8] |
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice, 5-6 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Dietary Groups:
-
Control Group: Fed a high-fat diet (e.g., 60% of energy from fat).
-
EGCG Group: Fed a high-fat diet supplemented with EGCG (3.2 g/kg of diet).[7]
-
-
Treatment Duration: 16-17 weeks.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests at baseline and at the end of the study.
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for analysis of plasma insulin, glucose, and lipids.
-
Euthanize the mice and collect liver and adipose tissue for histological and biochemical analysis.
-
-
Biochemical Analysis:
-
Measure plasma glucose, insulin, total cholesterol, and triglycerides using commercially available kits.
-
Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index.
-
Measure liver triglycerides.
-
-
Histological Analysis:
-
Fix liver samples in 10% buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess hepatic steatosis.
-
Experimental Workflow:
II. Animal Models for Neuroprotection
EGCG has shown neuroprotective effects in various models of neurodegenerative diseases and ischemic stroke.
A. Ischemic Stroke Rat Model (Middle Cerebral Artery Occlusion - MCAO)
This model is used to evaluate the neuroprotective effects of EGCG against ischemic brain injury.[1][9]
Quantitative Data Summary:
| Parameter | Animal Model | EGCG Treatment | Control Group (MCAO) | EGCG-Treated Group (MCAO) | Percentage Change | Citation |
| Infarct Volume | Rats | Intracerebroventricular injection immediately after ischemia | Data not specified | Significantly reduced | - | [9] |
| Neurological Score | Rats | Intracerebroventricular injection immediately after ischemia | Data not specified | Significantly increased | - | [9] |
| GRP78 Expression | Rats | Intracerebroventricular injection immediately after ischemia | Increased | Significantly decreased | - | [9] |
| CHOP Expression | Rats | Intracerebroventricular injection immediately after ischemia | Increased | Significantly decreased | - | [9] |
| Caspase-12 Expression | Rats | Intracerebroventricular injection immediately after ischemia | Increased | Significantly decreased | - | [9] |
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g).
-
MCAO Surgery:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a transient MCAO for 90 minutes by inserting a nylon filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
After 90 minutes, withdraw the filament to allow reperfusion.
-
-
EGCG Administration:
-
Immediately following ischemia, administer EGCG via intracerebroventricular injection.
-
-
Post-operative Care:
-
Monitor the animals for recovery from anesthesia and provide supportive care.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At 24 hours post-MCAO, euthanize the rats and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume.
-
-
Western Blot Analysis:
-
Collect brain tissue from the ischemic hemisphere.
-
Perform Western blot analysis to measure the expression of proteins related to endoplasmic reticulum stress (GRP78, CHOP, caspase-12) and apoptosis.[9]
-
Signaling Pathway Modulated by EGCG in Ischemic Stroke:
III. Animal Models for Cancer
EGCG has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy in various cancer models.
A. Bladder Cancer Rat Model
This model is used to assess the efficacy of EGCG in preventing tumor cell implantation and growth in the bladder.[10]
Quantitative Data Summary:
| Parameter | Animal Model | EGCG Treatment | Control Group | EGCG-Treated Group | Percentage Change | Citation |
| Tumor Implantation | Female Fisher 344 rats | 400 µM intravesically for 120 min | 100% (20/20 rats) | 0% (0/10 rats) | -100% | [10] |
| Tumor Growth | Female Fisher 344 rats | 400 µM intravesically for 120 min | Tumor present | No tumor growth | -100% | [10] |
Experimental Protocol:
-
Animal Model: Female Fisher 344 rats.
-
Tumor Cell Line: AY-27 transitional cell carcinoma cells.
-
Tumor Implantation:
-
Anesthetize the rats.
-
Instill AY-27 tumor cells into the bladder via a catheter.
-
-
Intravesical Treatment:
-
Following tumor cell implantation, instill EGCG (100, 200, or 400 µM) or saline (control) into the bladder for 60 or 120 minutes.[10]
-
-
Post-treatment:
-
Empty the bladder after the treatment duration.
-
House the rats for 3 weeks.
-
-
Evaluation:
-
After 3 weeks, euthanize the rats and remove the bladders.
-
Perform gross and histological analysis to assess tumor implantation and growth.
-
B. Cholangiocarcinoma Xenograft Mouse Model
This model is used to evaluate the anti-tumor activity of EGCG on established tumors.[11]
Quantitative Data Summary:
| Parameter | Animal Model | EGCG Treatment | Control Group | EGCG-Treated Group | Percentage Change | Citation |
| Tumor Volume | HuCC-T1 tumor-bearing mice | Subcutaneous injection beside the tumor | ~1500 mm³ | ~600 mm³ | -60% | [11] |
| Notch1 Expression | HuCC-T1 tumor-bearing mice | Subcutaneous injection beside the tumor | High expression | Significantly reduced | - | [11] |
| MMP-2/9 Expression | HuCC-T1 tumor-bearing mice | Subcutaneous injection beside the tumor | High expression | Significantly reduced | - | [11] |
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Cell Line: HuCC-T1 human cholangiocarcinoma cells.
-
Tumor Xenograft:
-
Subcutaneously inject HuCC-T1 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
-
EGCG Treatment:
-
Administer EGCG subcutaneously beside the tumor.[11] In some studies, EGCG is dissolved in a hydrogel for sustained release.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Endpoint:
-
When tumors in the control group reach a predetermined size, euthanize all mice.
-
Excise the tumors for weight measurement and further analysis.
-
-
Immunohistochemistry/Western Blot:
-
Analyze tumor tissue for the expression of proteins involved in proliferation (e.g., PCNA), angiogenesis, and metastasis (e.g., Notch1, MMP-2/9).[11]
-
General Anti-Cancer Signaling Pathways Modulated by EGCG:
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Epigallocatechin gallate improves neuronal damage in animal model of ischemic stroke and glutamate-exposed neurons via modulation of hippocalcin expression | PLOS One [journals.plos.org]
- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]
- 6. The Major Green Tea Polyphenol, (−)-Epigallocatechin-3-Gallate, Inhibits Obesity, Metabolic Syndrome, and Fatty Liver Disease in High-Fat–Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection by (-)-epigallocatechin-3-gallate in a rat model of stroke is mediated through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigallocatechin-3-gallate prevents tumor cell implantation/growth in an experimental rat bladder tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Epigallocatechin 3-O-gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin 3-O-gallate (EGCG) is the most abundant and bioactive catechin found in green tea (Camellia sinensis).[1] Its potent antioxidant properties are attributed to its chemical structure, which allows it to effectively scavenge free radicals and chelate metal ions.[2] These antioxidant activities are believed to underlie many of its potential health benefits, including its anti-inflammatory, cardioprotective, and neuroprotective effects.[2][3] Accurate and standardized assessment of EGCG's antioxidant capacity is crucial for research, development of functional foods, and therapeutic applications.
This document provides detailed protocols for the most common in vitro assays used to evaluate the antioxidant capacity of EGCG: DPPH, ABTS, FRAP, and ORAC. Additionally, it summarizes quantitative data from various studies and illustrates the key signaling pathways modulated by EGCG's antioxidant activity.
Data Presentation: Quantitative Antioxidant Capacity of EGCG
The antioxidant capacity of EGCG has been evaluated using various assays, with results often expressed as IC50 (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC). The data below, compiled from multiple studies, provides a comparative overview.
| Assay | Parameter | Reported Value | Reference |
| DPPH | IC50 | 222.1 µM | [4] |
| % Scavenging (at 400 µM) | 77.2% | [1] | |
| ABTS | TEAC | 1.59 mM TE/g | [5][6] |
| % Scavenging (at 400 µM) | 90.2% | [1] | |
| FRAP | Antioxidant Capacity | Higher than other catechins | [7] |
| ORAC | TEAC | 8.2 mmol TEAC/mmol | [8] |
| µmol TE/g | 142 to 13814 (in dietary supplements) | [9] |
Note: Values can vary significantly based on experimental conditions, including solvent, pH, and reaction time.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.
Materials:
-
Epigallocatechin 3-O-gallate (EGCG) standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
Prepare a series of EGCG standard solutions of varying concentrations in the same solvent.
-
To a 96-well plate, add:
-
A specific volume of each EGCG standard solution to sample wells.
-
The same volume of solvent to control wells.
-
-
Add the DPPH solution to all wells and mix thoroughly.[1]
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without EGCG).
-
A_sample is the absorbance of the DPPH solution with EGCG.
-
-
Determine the IC50 value by plotting the percentage of scavenging against the EGCG concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
EGCG standard
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution:
-
Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark blue/green ABTS•+ solution.
-
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of EGCG standard solutions of varying concentrations.
-
To a 96-well plate, add:
-
A small volume of each EGCG standard solution to sample wells.
-
The same volume of solvent to control wells.
-
-
Add the diluted ABTS•+ solution to all wells and mix.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
EGCG standard
-
FRAP reagent:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[1]
-
Warm the FRAP solution to 37°C before use.
-
Prepare a series of EGCG standard solutions.
-
To a 96-well plate, add:
-
A small volume of each EGCG standard solution to sample wells.
-
The same volume of solvent to control wells.
-
-
Add the FRAP working solution to all wells and mix.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
EGCG standard
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (peroxyl radical generator)
-
Trolox (standard antioxidant)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector system
Protocol:
-
Prepare solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Prepare a series of EGCG sample dilutions.
-
In a black 96-well plate, add:
-
Fluorescein solution to all wells.
-
EGCG sample dilutions or Trolox standards to the respective wells.
-
Phosphate buffer to blank wells.
-
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by injecting the AAPH solution into all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for at least 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Calculate the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard curve. Results are typically expressed as micromoles of Trolox equivalents (TE) per gram or liter.[10]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Signaling Pathways Modulated by EGCG
EGCG's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control cellular responses to oxidative stress.
Caption: EGCG activates the Nrf2 signaling pathway.[5][11][12]
Caption: EGCG modulates the PI3K/Akt signaling pathway.[13][14]
Caption: EGCG influences MAPK signaling pathways.[7][15][16]
Caption: EGCG inhibits the NF-κB signaling pathway.[4][11][17][18]
References
- 1. Epigallocatechin Gallate: A Review of Its Beneficial Properties to Prevent Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LC-QTOF-MS Analysis and Activity Profiles of Popular Antioxidant Dietary Supplements in Terms of Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Epigallocatechin Gallate Protects against Hypoxia-Induced Inflammation in Microglia via NF-κB Suppression and Nrf-2/HO-1 Activation | MDPI [mdpi.com]
- 12. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGCG protects vascular endothelial cells from oxidative stress-induced damage by targeting the autophagy-dependent PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EGCG Alleviates Oxidative Stress and Inhibits Aflatoxin B1 Biosynthesis via MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Epigallocatechin 3-O-gallate (EGCG) in Cancer Research
Introduction
Epigallocatechin 3-O-gallate (EGCG) is the most abundant and biologically active catechin found in green tea (Camellia sinensis)[1][2]. Extensive preclinical research has demonstrated its potential as a chemopreventive and therapeutic agent against various cancers[3][4]. EGCG exerts its anticancer effects by modulating multiple cellular processes and targeting key signaling pathways involved in cancer initiation, promotion, and progression[5][6]. These application notes provide an overview of EGCG's mechanisms of action, quantitative data from various cancer models, and detailed protocols for its use in cancer research.
1. Mechanisms of Action & Signaling Pathways
EGCG's anticancer activity is multifaceted, targeting several hallmarks of cancer. It interferes with critical signaling pathways that regulate cell proliferation, survival, apoptosis, angiogenesis, and metastasis[7].
1.1. Inhibition of Proliferation and Cell Cycle Arrest EGCG can inhibit uncontrolled cancer cell proliferation by inducing cell cycle arrest, often at the G1 or G2/M phase[4][8][9]. This is achieved by modulating the expression of cell cycle regulatory proteins. For instance, EGCG has been shown to upregulate tumor suppressors like p53 and the cell cycle inhibitor p21, while downregulating cyclins crucial for cell cycle progression[7][8].
1.2. Induction of Apoptosis A key mechanism of EGCG is the induction of apoptosis (programmed cell death) in cancer cells, while often having minimal effects on normal cells[10]. EGCG triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of the Bcl-2 family of proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax[11][12]. This leads to the activation of caspases, the executioners of apoptosis[7][12].
1.3. Anti-Angiogenesis Tumor growth and metastasis are dependent on angiogenesis, the formation of new blood vessels. EGCG is a potent inhibitor of angiogenesis[13][14]. It primarily targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway. EGCG has been shown to inhibit VEGF expression and secretion from cancer cells and interfere with the activation of its receptor, VEGFR-2, on endothelial cells[7][11][15]. This disruption blocks downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for endothelial cell proliferation, migration, and tube formation[15][16].
1.4. Inhibition of Invasion and Metastasis EGCG can suppress the invasion and metastatic potential of cancer cells. This is partly achieved by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues[5][13]. EGCG has been shown to reduce the expression and activity of MMP-2 and MMP-9 in various cancer models[13][16].
1.5. Key Signaling Pathways Modulated by EGCG EGCG interacts with and modulates numerous signal transduction pathways that are frequently deregulated in cancer[1][5].
-
Receptor Tyrosine Kinases (RTKs): EGCG can directly bind to and inhibit the activation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and VEGFR[5][7][15]. This blocks the initiation of downstream proliferative and survival signals.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. EGCG inhibits this pathway, often as a consequence of RTK inhibition or by upregulating the tumor suppressor PTEN, a negative regulator of PI3K/Akt signaling[8][11].
-
MAPK/ERK Pathway: This pathway is critical for transmitting proliferative signals from the cell surface to the nucleus. EGCG has been shown to suppress the activation of key components like ERK1/2 in various cancer cells[7][12].
-
NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, cell survival, and angiogenesis. EGCG inhibits NF-κB activation, thereby reducing the expression of its target genes involved in tumor progression[3][5].
Caption: EGCG inhibits key signaling pathways in cancer cells.
Quantitative Data Summary
The efficacy of EGCG varies significantly across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro IC50 Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| WI38VA | SV40 Transformed Fibroblasts | 10 | Not Specified | [10] |
| WI38 | Normal Fibroblasts | 120 | Not Specified | [10] |
| MCF-7 | Breast Cancer | 37.7 | Not Specified | [17] |
| A549 | Non-Small Cell Lung Cancer | 60.6 | 48 hours | [18] |
| H1299 | Non-Small Cell Lung Cancer | 27.6 | Not Specified | [19] |
| Jurkat | T-cell Leukemia | 59.7 | 72 hours | [20] |
| HT29 | Colon Cancer | ~43.7 (20 µg/mL) | Not Specified | [12] |
Table 2: Effective Concentrations of EGCG for Various Biological Effects
| Effect | Cancer Model | EGCG Concentration | Reference |
| Apoptosis Induction | SV40 Transformed Fibroblasts | 40-200 µM | [10] |
| Inhibition of VEGF mRNA | Gastric Cancer Cells | 20-100 µg/mL | [7] |
| Inhibition of VEGF protein | Breast Cancer Cells | 25-100 mg/L | [7] |
| Inhibition of EGFR phosphorylation | Thyroid Carcinoma Cells | 50-200 µM | [5] |
| Inhibition of HUVEC tube formation | Endothelial Cells (HUVEC) | 0.5-10 µM | [15] |
| Inhibition of MMP-2 release | Endothelial Cells (HUVEC) | 100 µM (complete inhibition) | [13] |
Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the anticancer effects of EGCG. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: A typical workflow for in vitro EGCG cancer studies.
3.1. Protocol: Cell Viability (MTT) Assay
This protocol assesses the effect of EGCG on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[18].
-
EGCG Preparation: Prepare a stock solution of EGCG in a suitable solvent (e.g., DMSO or sterile PBS). Further dilute the stock in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of EGCG (e.g., 0, 5, 10, 20, 50, 100 µM) to the respective wells[18][19].
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours[18]. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
3.2. Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with EGCG at desired concentrations (e.g., IC50 concentration) for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, and then detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by EGCG[17].
-
3.3. Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by EGCG.
-
Protein Extraction: Following treatment with EGCG, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and quantify band intensities using densitometry software.
Application in In Vivo Cancer Models
EGCG has demonstrated anti-tumor activity in various preclinical animal models, most commonly in xenograft studies.
-
Xenograft Model: In a typical model, human cancer cells (e.g., pancreatic AsPC-1) are subcutaneously injected into immunodeficient mice (e.g., nude mice)[16]. Once tumors are established, mice are treated with EGCG, often administered through oral gavage, in drinking water, or via intraperitoneal injection[9][13][16].
-
Endpoints: The efficacy of EGCG is assessed by monitoring:
-
Tumor Growth: Regular measurement of tumor volume and weight at the end of the study[9][16].
-
Apoptosis and Proliferation: Analysis of tumor tissue using techniques like TUNEL staining (for apoptosis) and Ki-67 or PCNA staining (for proliferation)[16].
-
Angiogenesis: Immunohistochemical staining for angiogenesis markers like CD31 or VEGF in tumor sections[16].
-
Metastasis: Examination of distant organs for metastatic lesions[16].
-
Protein Expression: Western blot analysis of key signaling proteins in tumor lysates[21].
-
For example, in a pancreatic cancer xenograft model, EGCG treatment led to a significant reduction in tumor volume, proliferation, and angiogenesis, while inducing apoptosis[16]. Similarly, in a breast cancer model, EGCG treatment delayed tumor incidence and reduced tumor size[9].
Challenges and Considerations
A major challenge for the clinical application of EGCG is its low bioavailability due to poor absorption and rapid metabolism[4]. To overcome this, research is ongoing to develop novel delivery systems, such as nano-formulations, to improve the stability and bioavailability of EGCG[4][22]. Furthermore, while preclinical results are promising, clinical trial outcomes have been mixed, and more research is needed to establish optimal dosing and therapeutic contexts[23][24].
References
- 1. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Potential Therapeutic Targets of Epigallocatechin Gallate (EGCG), the Most Abundant Catechin in Green Tea, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Green tea catechin, epigallocatechin-3-gallate, inhibits vascular endothelial growth factor angiogenic signaling by disrupting the formation of a receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. e-century.us [e-century.us]
- 19. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways [mdpi.com]
- 23. Facebook [cancer.gov]
- 24. immunocine.com [immunocine.com]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Epitheaflagallin 3-O-gallate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of Epitheaflagallin 3-O-gallate (ETFGg).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound involves the oxidative coupling of (-)-epigallocatechin-3-O-gallate (EGCg) and gallic acid. This reaction is catalyzed by an oxidase, typically a laccase, which utilizes molecular oxygen to oxidize the phenolic substrates, leading to the formation of ETFGg.[1][2][3]
Q2: Which enzyme is recommended for this synthesis?
A2: Laccase (EC 1.10.3.2) is the most commonly reported enzyme for the synthesis of ETFGg.[1][2][3] Specifically, recombinant laccase from Hericium collaroides (Lcc2) has been used effectively.[3] Other enzymes like tyrosinase or polyphenol oxidases from various sources may also catalyze similar oxidative coupling reactions.[4]
Q3: What are the starting materials for the synthesis?
A3: The primary substrates are (-)-epigallocatechin-3-O-gallate (EGCg) and gallic acid.[1][3]
Q4: What is a typical yield for this enzymatic synthesis?
A4: Yields can vary significantly based on the reaction conditions. A reported protocol yielded 1.18 g of purified ETFGg with 95.7% purity from 3.0 g of EGCg.[3] The initial crude extract contained 51% (w/w) of ETFGg.[3]
Q5: What are the potential applications of this compound?
A5: ETFGg is a polyphenol found in black tea with several reported physiological functions, including antioxidative activity, pancreatic lipase inhibition, and inhibition of matrix metalloproteases, suggesting its potential in anticancer and other therapeutic applications.[3][5]
Troubleshooting Guide
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. A pH of 4.5 and a temperature of 45°C have been shown to be effective.[3] |
| Incorrect Substrate Ratio | Experiment with different molar ratios of EGCg to gallic acid to find the optimal balance for maximizing ETFGg formation. |
| Insufficient Oxygen | Laccase requires oxygen as a co-substrate. Ensure adequate aeration of the reaction mixture. One successful protocol involves bubbling pure oxygen into the reaction vessel before sealing.[3] |
| Enzyme Inactivation | Laccase activity can decrease over time. Consider adding the enzyme in batches or using an immobilized enzyme for better stability. Also, be aware that high concentrations of substrates can sometimes lead to enzyme inhibition. |
| Formation of By-products | Laccase can catalyze the formation of other oxidation products, including thearubigins and other polymerized polyphenols.[6] Optimizing reaction conditions can help favor the desired product. |
| Substrate Degradation | EGCg can be susceptible to degradation under certain conditions. Ensure the quality of your starting material and consider running the reaction under an inert atmosphere (after the initial oxygen introduction) to minimize non-enzymatic oxidation. |
| Inefficient Purification | The purification process can lead to significant product loss. Optimize extraction and crystallization steps. Washing with a sodium bicarbonate solution is crucial for removing unreacted gallic acid.[3] |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction. Increase reaction time or enzyme concentration. During purification, ensure efficient removal of EGCg and gallic acid. |
| Formation of Side Products | Laccase-catalyzed oxidation of EGCg can lead to the formation of other catechins and tea pigments.[6] Adjusting reaction conditions (e.g., pH, substrate ratio) may minimize these side reactions. |
| Hydrolysis of EGCg | The presence of water can lead to the hydrolysis of EGCg, forming gallic acid and epigallocatechin.[7] While the reaction is aqueous, minimizing unnecessary water content and controlling reaction time can be beneficial. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from a published method.[3]
Materials:
-
(-)-epigallocatechin-3-O-gallate (EGCg)
-
Gallic acid monohydrate
-
Recombinant Laccase (e.g., Lcc2)
-
100 mM Acetate buffer (pH 4.5)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pure oxygen
Equipment:
-
1.0-L reaction bottle
-
Magnetic stirrer with heating capabilities
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a 1.0-L reaction bottle, prepare a reaction mixture containing:
-
3.0 g of EGCg
-
2.4 g of gallic acid monohydrate
-
400 mL of 100 mM acetate buffer (pH 4.5)
-
-
Add 100 mL of ethyl acetate to the mixture to create a biphasic system.
-
Bubble pure oxygen through the mixture for 10 seconds.
-
Add 65 Units of recombinant laccase to the mixture and seal the bottle.
-
Incubate the reaction at 45°C for 60 minutes with vigorous stirring (e.g., 1125 rpm).
-
After the reaction, transfer the mixture to a separating funnel and collect the ethyl acetate layer.
-
Extract the remaining aqueous phase three times with 100 mL of ethyl acetate each time.
-
Combine all ethyl acetate layers.
-
Wash the combined ethyl acetate layer three times with 100 mL of 5% NaHCO₃ solution to remove residual gallic acid.
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄.
-
Concentrate the solution by evaporation to obtain a crude powder.
Purification of this compound
-
Dissolve the entire crude extract in 25 mL of 10% aqueous ethanol.
-
Incubate the solution on ice for 30 minutes to precipitate the product.
-
Collect the precipitate by centrifugation.
-
Repeat the dissolution, incubation, and centrifugation steps once more.
-
Dry the final precipitate under a vacuum to yield purified ETFGg.
Data Presentation
Table 1: Reaction Components for ETFGg Synthesis
| Component | Amount | Reference |
| EGCg | 3.0 g | [3] |
| Gallic acid monohydrate | 2.4 g | [3] |
| Recombinant Laccase (Lcc2) | 65 U | [3] |
| 100 mM Acetate buffer (pH 4.5) | 400 mL | [3] |
| Ethyl acetate | 100 mL | [3] |
Table 2: Optimized Reaction Parameters for ETFGg Synthesis
| Parameter | Value | Reference |
| pH | 4.5 | [3] |
| Temperature | 45 °C | [3] |
| Reaction Time | 60 min | [3] |
| Stirring Speed | 1125 rpm | [3] |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Common causes for low yield in ETFGg synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving Theaflavin-3,3′-digallate Production Efficiency Optimization by Transition State Conformation of Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The fungal laccase-catalyzed oxidation of EGCG and the characterization of its products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility and Stability Challenges of Epigallocatechin 3-O-gallate (EGCG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Epigallocatechin 3-O-gallate (EGCG), particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my EGCG not dissolving properly in my aqueous buffer?
A1: EGCG has limited solubility in aqueous solutions, especially at neutral or alkaline pH. Its solubility is influenced by several factors including pH, temperature, and the presence of other solutes. For instance, the solubility of EGCG in PBS (pH 7.2) is approximately 25 mg/mL, while in water it is around 5 mg/mL.[1] Highly purified EGCG is also less soluble in water compared to when it is part of a green tea extract that contains other polyphenols, amino acids, and caffeine which aid in its dissolution.
Q2: I've dissolved my EGCG, but I'm seeing a color change in my solution over time. What is happening?
A2: EGCG is prone to auto-oxidation and degradation in aqueous solutions, especially under neutral or alkaline pH, exposure to oxygen, and at higher temperatures. This degradation can lead to a visible color change in the solution, often turning it brownish. This indicates that the EGCG is no longer stable and may affect your experimental results.
Q3: How can I improve the solubility and stability of EGCG in my experiments?
A3: There are several strategies to enhance the solubility and stability of EGCG in aqueous buffers:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide (DMF) and then dilute it into your aqueous buffer.[1]
-
pH Adjustment: EGCG is more stable in slightly acidic conditions (pH 3.5-5.5).[2] Preparing your buffers in this pH range can improve stability.
-
Add Stabilizing Agents: The inclusion of antioxidants like ascorbic acid and metal chelators such as EDTA can significantly improve the stability of EGCG solutions by preventing oxidation and degradation catalyzed by metal ions.[3]
-
Complexation: Forming complexes with molecules like sucrose has been shown to increase the solubility and stability of EGCG.[2]
-
Temperature Control: Prepare and store EGCG solutions at low temperatures (2-8°C) and protected from light to minimize degradation.[2]
Q4: Can I prepare a large batch of EGCG stock solution and store it for a long time?
A4: It is generally not recommended to store aqueous solutions of EGCG for more than one day due to its instability.[1] If you prepare a stock solution in an organic solvent like DMSO, it can be stored at -20°C for a longer period. However, for aqueous working solutions, it is best to prepare them fresh for each experiment to ensure the integrity and activity of the compound.
Troubleshooting Guides
Problem 1: Precipitate forms after diluting the EGCG stock solution into the aqueous buffer.
| Possible Cause | Solution |
| Low solubility in the final buffer. | Decrease the final concentration of EGCG. Ensure the final concentration of the organic solvent from the stock solution is low enough not to cause precipitation or cellular toxicity. |
| pH of the buffer. | Adjust the pH of your final aqueous buffer to a slightly acidic range (e.g., pH 6.0-6.5) if your experimental design allows. |
| Temperature. | Gently warm the final solution to aid dissolution, but be cautious as high temperatures can accelerate degradation. |
Problem 2: Inconsistent results in cell-based assays.
| Possible Cause | Solution |
| EGCG degradation in cell culture media. | Prepare fresh EGCG solutions immediately before treating the cells. Consider adding ascorbic acid to the cell culture media to improve EGCG stability.[4][5] |
| Interaction with media components. | Serum components in the culture media can interact with EGCG. For some experiments, you may need to reduce the serum concentration or use serum-free media during the EGCG treatment period. |
| Incorrect final concentration due to degradation. | Always prepare EGCG solutions fresh and use them promptly. If you suspect degradation, you can verify the concentration using HPLC. |
Quantitative Data on EGCG Solubility
The following table summarizes the solubility of EGCG in various solvents.
| Solvent | Approximate Solubility | Reference |
| Water | ~5 mg/mL | [6](--INVALID-LINK--) |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~25 mg/mL | (--INVALID-LINK--) |
| Ethanol | ~20 mg/mL | (--INVALID-LINK--) |
| DMSO | ~25 mg/mL | (--INVALID-LINK--) |
| Dimethyl Formamide (DMF) | ~30 mg/mL | (--INVALID-LINK--) |
| Aqueous solution with excipients (no sucrose) | ~4.6 mg/mL | [2](--INVALID-LINK--) |
| Aqueous solution with sucrose and other excipients | ~26.7 mg/mL | [2](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized EGCG Stock Solution for Cell Culture
This protocol describes the preparation of a 10 mM EGCG stock solution in DMSO with stabilizing agents for use in cell culture experiments.
Materials:
-
EGCG powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ascorbic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Prepare a Stabilizing Solution:
-
Prepare a 100 mM ascorbic acid stock solution in sterile water.
-
Prepare a 100 mM EDTA stock solution in sterile water, adjusting the pH to 8.0 with NaOH to dissolve.
-
-
Prepare EGCG Stock Solution:
-
Weigh out the required amount of EGCG powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.58 mg of EGCG (Molecular Weight = 458.4 g/mol ).
-
Add DMSO to the tube to the desired final volume (e.g., 1 mL).
-
Vortex thoroughly until the EGCG is completely dissolved.
-
-
Add Stabilizing Agents:
-
To the EGCG stock solution, add the ascorbic acid and EDTA stock solutions to a final concentration of 1 mM each. For a 1 mL stock, add 10 µL of 100 mM ascorbic acid and 10 µL of 100 mM EDTA.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of EGCG Working Solution for an Enzyme Assay
This protocol outlines the preparation of a 100 µM EGCG working solution in a phosphate buffer for use in an enzyme assay.
Materials:
-
Stabilized EGCG stock solution (from Protocol 1)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single-use aliquot of the stabilized 10 mM EGCG stock solution on ice.
-
-
Prepare the Working Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the assay buffer. For a 1 mL working solution of 100 µM, you will need 10 µL of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, add the appropriate volume of the assay buffer (e.g., 990 µL of 50 mM sodium phosphate buffer, pH 6.5).
-
Add the calculated volume of the EGCG stock solution to the buffer.
-
Mix gently by pipetting up and down.
-
-
Use Immediately:
-
Use the freshly prepared working solution immediately in your enzyme assay to minimize degradation.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing stabilized EGCG solutions.
Signaling Pathways
PI3K/Akt Signaling Pathway
Caption: EGCG inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
Caption: EGCG modulates the MAPK/ERK signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. currentseparations.com [currentseparations.com]
- 4. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 5. Stability and antioxidant capacity of epigallocatechin gallate in Dulbecco's modified eagle medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
Troubleshooting inconsistent results in Epitheaflagallin 3-O-gallate bioassays
Welcome to the troubleshooting center for Epigallocatechin 3-O-gallate (EGCG) bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with EGCG.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: EGCG Stability and Preparation
Question: My EGCG solution changes color (e.g., turns yellowish/pinkish) in my cell culture medium. Is this normal and how does it affect my experiment?
Answer: Yes, a color change is a common observation and indicates that the EGCG is auto-oxidizing. EGCG is notoriously unstable in typical cell culture media (like DMEM) and buffers (e.g., PBS), especially at neutral to alkaline pH (7.2-7.6) and at 37°C.[1][2] This auto-oxidation process leads to the degradation of EGCG and the formation of various byproducts, including dimers (such as theasinensins) and hydrogen peroxide (H₂O₂).[1][3][4][5]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare EGCG solutions immediately before use. Do not store EGCG in culture media for extended periods.
-
pH Control: EGCG is more stable in acidic conditions.[1] While altering the pH of your culture media is often not feasible, be aware that the alkaline nature of most media accelerates degradation.
-
Use Stabilizers: Consider co-treatment with ascorbic acid (vitamin C), which has been shown to significantly improve the stability of EGCG in culture medium by protecting it from degradation.[1][5]
-
Minimize Exposure to Air/Light: Protect EGCG stock solutions and treated media from excessive exposure to light and oxygen to slow down oxidation.
Question: I'm seeing inconsistent results between experiments, even when using the same EGCG concentration. What could be the cause?
Answer: Inconsistent results are often linked to the rapid degradation of EGCG. The half-life of EGCG in cell culture medium at 37°C can be very short, sometimes only a few minutes.[3][5] This means the effective concentration of EGCG is continuously decreasing throughout your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent EGCG results.
Section 2: Interpreting Antioxidant vs. Pro-oxidant Effects
Question: I'm studying the antioxidant effects of EGCG, but I'm observing increased cell death at higher concentrations. Why is this happening?
Answer: This is a classic example of the dual role of EGCG in cell culture. While EGCG has antioxidant properties, its auto-oxidation in media generates significant amounts of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[4][6][7] At higher concentrations of EGCG, the amount of H₂O₂ produced can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress, cellular damage, and apoptosis.[6][7][8] This is known as a pro-oxidant effect.
Key Factors Influencing EGCG's Pro-oxidant Activity:
| Factor | Effect on Pro-oxidant Activity | Rationale |
| EGCG Concentration | Higher concentration increases pro-oxidant effects[6] | More EGCG leads to more auto-oxidation and H₂O₂ generation.[9] |
| Cell Culture Medium | Different media yield different H₂O₂ levels (e.g., DMEM > McCoy's 5A)[4] | Media components can influence the rate of EGCG auto-oxidation. |
| Incubation Time | Longer incubation can increase pro-oxidant effects[7] | Allows for more accumulation of H₂O₂ in the medium. |
| Serum (FBS) | Presence of serum can decrease pro-oxidant effects[9] | EGCG can bind to serum proteins, reducing its availability for auto-oxidation. |
Troubleshooting Steps:
-
Include Controls: Co-treat cells with EGCG and catalase (an enzyme that degrades H₂O₂) to determine if the observed cytotoxicity is due to H₂O₂ formation.[7] If catalase rescues the cells, the effect is likely pro-oxidant-mediated.
-
Serum-Free vs. Serum-Containing Media: Be aware that results can differ significantly. EGCG is often more potent in serum-free media due to higher levels of auto-oxidation.[9]
-
Measure H₂O₂: Quantify the amount of H₂O₂ generated in your culture medium at different EGCG concentrations and time points.
Caption: Dual antioxidant and pro-oxidant roles of EGCG in vitro.
Section 3: Assay-Specific Issues
Question: My enzyme inhibition assay results are variable. Could EGCG be interfering with the assay itself?
Answer: Yes, EGCG can interfere with bioassays in several ways beyond its inherent instability.
-
Fluorescence Quenching: In fluorescence-based assays, such as some β-secretase inhibitor screens, EGCG has been reported to cause a fluorescence-quenching effect, leading to false-positive inhibition results.[10]
-
Protein Aggregation/Precipitation: EGCG can bind to proteins and, in some cases, induce their aggregation and precipitation.[11][12] This can non-specifically reduce the apparent activity of an enzyme by removing it from the solution.
-
Non-specific Binding: The galloyl moiety of EGCG contributes to its ability to bind to numerous proteins, potentially leading to non-specific inhibition.[13]
Troubleshooting Steps:
-
Run Control Experiments: Test EGCG in your assay system without the enzyme to check for direct effects on the substrate or detection method (e.g., fluorescence quenching).
-
Use an Orthogonal Assay: Confirm your findings using a different assay method that relies on an alternative detection principle (e.g., colorimetric vs. fluorescent).
-
Check for Precipitation: After incubation, centrifuge your assay samples and check for a protein pellet to see if EGCG is causing precipitation.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for determining the antioxidant potential of EGCG.
Materials:
-
EGCG
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), 250 µM in ethanol
-
L-Ascorbic acid (positive control)
-
Ethanol (negative control)
-
96-well microplate
-
Spectrophotometer (517 nm)
Methodology:
-
Prepare fresh serial dilutions of EGCG in ethanol.
-
Prepare a positive control series using L-Ascorbic acid.
-
In a 96-well plate, add 100 µL of your EGCG sample, positive control, or ethanol (for the negative control).
-
Add 500 µL of the 250 µM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.[14]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Abs_negative_control - Abs_sample) / Abs_negative_control ] * 100[14]
Protocol 2: Cell Viability Assay (MTT/XTT) with Controls for Pro-oxidant Effects
Materials:
-
Cells of interest
-
Complete culture medium
-
EGCG
-
Catalase from bovine liver
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare fresh EGCG solutions in the appropriate culture medium.
-
Create two sets of treatment groups:
-
Set A: Cells treated with various concentrations of EGCG.
-
Set B: Cells pre-treated with Catalase (e.g., 30 U/mL) for 30 minutes, followed by the addition of various concentrations of EGCG.[7]
-
-
Include appropriate vehicle controls for both sets.
-
Incubate cells for the desired treatment duration (e.g., 24 hours).
-
At the end of the incubation, add the MTT or XTT reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow for formazan formation.
-
If using MTT, add the solubilization buffer.
-
Read the absorbance at the appropriate wavelength.
-
Compare the viability curves of Set A and Set B. A significant rightward shift in the viability curve for Set B indicates that H₂O₂-mediated pro-oxidant activity is contributing to the cytotoxicity.
Protocol 3: Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
This protocol assesses the inhibitory effect of EGCG on MMP-2 and MMP-9 activity.
Materials:
-
Conditioned media from cells secreting proMMPs, or recombinant MMPs.
-
EGCG
-
SDS-PAGE gels co-polymerized with 1 mg/mL gelatin.
-
Zymogram sample buffer (non-reducing).
-
Zymogram developing buffer.
-
Staining solution (e.g., Coomassie Brilliant Blue R-250).
-
Destaining solution.
Methodology:
-
Prepare fresh EGCG dilutions.
-
Incubate the protein sample (conditioned media) with different concentrations of EGCG for a set time (e.g., 30 minutes) at room temperature.
-
Mix the EGCG-treated samples with non-reducing zymogram sample buffer.
-
Load the samples onto the gelatin-containing polyacrylamide gel without prior boiling.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer at 37°C for 16-24 hours. This allows the MMPs to digest the gelatin in the gel.
-
Stain the gel with Coomassie Blue.
-
Destain the gel. Areas of MMP activity will appear as clear bands against a blue background.
-
The inhibition of MMP activity by EGCG will be evident by a reduction in the intensity of the clear bands compared to the untreated control.[15]
Signaling Pathways and Workflows
Caption: Mechanisms of MMP inhibition by EGCG.
References
- 1. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 2. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Silico Studies of the Molecular Interactions of Epigallocatechin-3-O-gallate (EGCG) with Proteins That Explain the Health Benefits of Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.7. DPPH Radical Scavenging Assay (EGCG Activity) [bio-protocol.org]
- 15. Matrix metalloproteinase inhibition by green tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Theaflavin Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of theaflavin isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate theaflavin isomers?
A successful separation of theaflavin (TF), theaflavin-3-gallate (TF-3-G), theaflavin-3'-gallate (TF-3'-G), and theaflavin-3,3'-digallate (TF-3,3'-DG) can be achieved using a reversed-phase HPLC method. A good starting point is a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent mixture.[1][2][3][4]
Q2: Which type of HPLC column is best suited for theaflavin isomer separation?
Reversed-phase columns, particularly C18 (ODS) columns, are most commonly used and have been shown to provide effective separation of theaflavin isomers.[3][4] Monolithic RP-18 columns have also been used successfully and can offer faster analysis times compared to traditional particulate columns.[1][2][5] For specific applications, C12 columns have also been utilized.
Q3: How should I prepare the mobile phase for theaflavin analysis?
A common mobile phase consists of two eluents:
-
Mobile Phase A (Aqueous): Water with a small percentage of acid, such as 2% acetic acid or 0.05% trifluoroacetic acid, to improve peak shape and resolution.[1][2][3]
-
Mobile Phase B (Organic): A mixture of acetonitrile and ethyl acetate (e.g., 7:1 v/v) is often used.[1][2] Acetonitrile alone can also be effective.[3]
It is crucial to degas the mobile phase before use to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.[6][7]
Q4: What are the typical instrument parameters for this separation?
-
Flow Rate: Typically between 1.0 mL/min and 1.5 mL/min.[1][2][3]
-
Column Temperature: Maintaining a constant column temperature, for instance at 35°C or 40°C, is important for reproducible retention times.[1][2][3]
-
Detection Wavelength: Theaflavins show good absorbance at 280 nm, making it a suitable wavelength for detection.[1][8]
-
Injection Volume: A typical injection volume is 10 µL.[1]
Q5: How stable are theaflavin standards and samples?
Theaflavins can be susceptible to degradation. It is recommended to store standard solutions and prepared samples in the dark at low temperatures (e.g., -20°C) to minimize degradation.[9] Some studies have shown a decrease in the content of flavan-3-ols in commercial tea extracts over a 24-month shelf life, highlighting the importance of proper storage.[9][10]
Troubleshooting Guides
Problem 1: Poor resolution between theaflavin isomers, especially TF-3-G and TF-3'-G.
Q: My theaflavin-3-gallate and theaflavin-3'-gallate peaks are co-eluting or have very poor resolution. What should I do?
A: This is a common challenge in theaflavin analysis. Here are several parameters you can adjust:
-
Modify the Mobile Phase Composition:
-
Adjust Acetic Acid Concentration: The concentration of acetic acid in the aqueous mobile phase (A) can impact separation. While an increase can speed up the process, excessively high concentrations may cause peak overlapping. An optimal concentration is often around 2% (v/v) acetic acid in water.[1][2]
-
Alter the Organic Solvent Ratio: If using a mixture like acetonitrile and ethyl acetate for mobile phase B, adjusting the ratio can significantly affect selectivity. Experiment with ratios around 7:1 to 9:1 (v/v) of acetonitrile to ethyl acetate.[1][2]
-
-
Optimize the Gradient Program:
-
A shallow gradient (a slow increase in the percentage of the organic mobile phase) will generally provide better resolution for closely eluting compounds. Try decreasing the rate of change in your gradient profile.
-
-
Adjust the Flow Rate:
-
Change the Column Temperature:
-
Increasing the column temperature can decrease the viscosity of the mobile phase and may improve efficiency, but the effect on selectivity can vary. Experiment with temperatures in the range of 30-40°C.[8]
-
Problem 2: Broad or tailing peaks.
Q: My chromatogram shows broad or tailing peaks for theaflavin isomers. What could be the cause and how can I fix it?
A: Broad or tailing peaks can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for broad or tailing HPLC peaks.
Problem 3: Retention time variability.
Q: The retention times for my theaflavin peaks are shifting between injections. What is causing this?
A: Inconsistent retention times are often due to a lack of system stability.[11]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[6]
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[12]
-
Mobile Phase Composition Changes: If preparing the mobile phase by mixing solvents manually, ensure the measurements are precise. Inaccurate mixing can lead to shifts in retention. Gravimetric preparation is more accurate than volumetric.[11] Also, ensure the mobile phase components are miscible and properly degassed.[7]
-
Pump Issues or Leaks: Check for leaks in the system, particularly around pump seals and fittings. An unstable flow rate due to pump issues will cause retention time variability.[7][12]
Experimental Protocols
Rapid HPLC Method for Theaflavin Isomer Separation
This protocol is based on a validated method for the rapid determination of four theaflavin monomers.[1][2][5]
1. Instrumentation and Columns
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: Chromolith RP-18 end-capped column (e.g., 100 mm x 4.6 mm, 2.0 µm particle size).[1]
2. Reagents and Mobile Phase Preparation
-
Mobile Phase A: 2% (v/v) acetic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile and ethyl acetate mixed in a 7:1 (v/v) ratio.
-
Standard Preparation: Prepare stock solutions of theaflavin, theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate in a suitable solvent like methanol. Prepare working standards by diluting the stock solutions.
3. Chromatographic Conditions
-
Gradient Program:
-
0-3 min: 8% to 24% Mobile Phase B
-
3-8 min: Return to 8% Mobile Phase B
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
For tea samples, perform a suitable extraction (e.g., with an acetone-water mixture).[4]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
General HPLC Workflow Diagram
Caption: General workflow for HPLC analysis of theaflavin isomers.
Data Presentation
Table 1: Analytical Characteristics of a Rapid HPLC Method for Theaflavin Isomers
| Compound | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| Theaflavin (TF) | 0.1 - 0.3 | 0.4 - 1.1 | 97.5 - 102.6 |
| Theaflavin-3-gallate (TF-3-G) | 0.1 - 0.3 | 0.4 - 1.1 | 98.6 - 102.4 |
| Theaflavin-3'-gallate (TF-3'-G) | 0.1 - 0.3 | 0.4 - 1.1 | 99.6 - 105.4 |
| Theaflavin-3,3'-digallate (TF-3,3'-DG) | 0.1 - 0.3 | 0.4 - 1.1 | 95.5 - 105.4 |
| Data sourced from a study using a monolithic RP-18 column.[1][2][5] |
Table 2: Impact of HPLC Parameter Adjustments on Theaflavin Separation
| Parameter Adjusted | Change | Expected Outcome on Separation | Potential Trade-off |
| Mobile Phase A Acidity | Increase Acetic Acid Conc. | Faster elution | May decrease resolution if too high[1][2] |
| Mobile Phase B Ratio | Increase Acetonitrile proportion | May alter selectivity and improve resolution | Requires optimization for specific isomer pairs[1][2] |
| Flow Rate | Decrease from 2.0 to 1.5 mL/min | Improved resolution of gallated theaflavins | Longer analysis time[1][2] |
| Column Temperature | Increase | Shorter retention times, sharper peaks | May change elution order or decrease resolution[8] |
| Gradient Slope | Decrease (make shallower) | Better resolution of closely eluting peaks | Significantly longer run time |
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Czech Journal of Food Sciences: Rapid determination of theaflavins by HPLC with a new monolithic column [cjfs.agriculturejournals.cz]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. thescipub.com [thescipub.com]
- 9. Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Epigallocatechin 3-O-gallate (EGCG) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the chemical synthesis of Epigallocatechin 3-O-gallate (EGCG).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in EGCG synthesis?
A1: Batch-to-batch variability in EGCG synthesis primarily stems from the complex, multi-step nature of the process, involving sensitive reagents and reaction conditions. Key sources of variability include:
-
Purity and Reactivity of Starting Materials: The quality of precursors, including protected phloroglucinol and gallic acid derivatives, is critical. Impurities can lead to side reactions and inconsistent yields.
-
Efficiency of Protecting Group Chemistry: EGCG's multiple hydroxyl groups necessitate the use of protecting groups. Incomplete protection or deprotection can result in a mixture of partially modified products, significantly impacting purity and yield.
-
Stereocontrol: Achieving the desired stereochemistry at the chiral centers of the flavan-3-ol core is challenging. Variations in catalysts, temperature, or reagents can lead to the formation of diastereomers, which are often difficult to separate.
-
Reaction Conditions: Strict control over reaction parameters such as temperature, time, solvent, and stoichiometry of reagents is crucial. Minor deviations can alter reaction kinetics and favor the formation of byproducts.[1]
-
Product Stability and Degradation: EGCG is susceptible to oxidation and epimerization, particularly under neutral or alkaline conditions and at elevated temperatures.[2] Inconsistent handling and purification procedures can lead to degradation of the final product.
Q2: How can I ensure the quality of my starting materials?
A2: To ensure the quality of starting materials, it is essential to:
-
Source from reputable suppliers: Obtain starting materials with a detailed certificate of analysis (CoA).
-
Characterize materials in-house: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm the identity and purity of each batch of starting material before use.
-
Proper storage: Store sensitive reagents under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
Q3: What are the most common impurities found in synthetic EGCG?
A3: Common impurities in synthetic EGCG can include:
-
Diastereomers: Epimers at the C2 and C3 positions of the flavan-3-ol core are common byproducts if stereocontrol is not optimal.
-
Partially Protected Intermediates: Incomplete removal of protecting groups (e.g., benzyl, silyl ethers) results in impurities that can be difficult to separate from the final product.
-
Oxidation Products: EGCG can oxidize to form quinone-type compounds, especially when exposed to air and non-acidic pH.
-
Hydrolysis Products: The ester linkage can be hydrolyzed, leading to the formation of epigallocatechin (EGC) and gallic acid.[1]
-
Reagent-derived Impurities: Residual catalysts, coupling agents, and solvents can contaminate the final product.
Section 2: Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during EGCG synthesis.
Problem 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor reaction progress closely using TLC or HPLC. - Ensure reagents are added at the correct stoichiometry and rate. - Verify the activity of catalysts. |
| Side Reactions | - Optimize reaction temperature and time to minimize byproduct formation. - Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained for oxygen-sensitive steps. |
| Degradation during Workup | - Maintain acidic conditions (pH < 6) during aqueous workup and purification steps. - Minimize exposure to high temperatures and light. |
| Loss during Purification | - Optimize chromatography conditions (e.g., stationary phase, mobile phase gradient) to improve separation and recovery. - Consider alternative purification methods such as crystallization. |
Problem 2: Poor Purity/Presence of Multiple Spots on TLC or Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Formation of Diastereomers | - Verify the stereoselectivity of the key cyclization and reduction steps. - Ensure the chiral catalyst is of high purity and used under the recommended conditions. - Analyze the crude product by chiral HPLC to quantify the diastereomeric ratio. |
| Incomplete Deprotection | - Extend the reaction time for the deprotection step. - Use a higher loading of the deprotection reagent (e.g., Pd/C for hydrogenolysis of benzyl groups). - Ensure the catalyst is not poisoned. |
| Presence of Oxidation Products | - Degas all solvents thoroughly before use. - Perform reactions under a strict inert atmosphere. - Consider adding antioxidants like ascorbic acid during workup if compatible with the reaction chemistry. |
| Residual Starting Materials | - Drive the reaction to completion by adding a slight excess of one of the reactants (if appropriate). - Optimize purification to effectively separate the product from unreacted starting materials. |
Section 3: Experimental Protocols
The following is a generalized protocol for a key step in the enantioselective synthesis of a protected EGCG precursor, based on literature procedures.[3][4] Researchers should consult the primary literature for detailed experimental conditions.
Key Experiment: Stereoselective Reduction of a Chalcone Precursor
This step is critical for establishing the correct stereochemistry at the C2 and C3 positions of the flavan-3-ol core.
Materials:
-
Protected chalcone precursor
-
Chiral reducing agent (e.g., (R)- or (S)-CBS-oxazaborolidine)
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the protected chalcone precursor in anhydrous THF under an argon atmosphere in a flame-dried flask.
-
Cool the solution to the recommended temperature (e.g., -20 °C to 0 °C).
-
Add the chiral CBS-oxazaborolidine catalyst (typically 10-20 mol%).
-
Slowly add the borane dimethyl sulfide complex solution dropwise over a period of 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of alcohols by flash column chromatography on silica gel.
Section 4: Data Presentation
The following tables summarize how reaction parameters can influence the yield and purity of EGCG derivatives, which can be extrapolated to the total synthesis of EGCG.
Table 1: Effect of Molar Ratio of Acylating Agent on EGCG Palmitate Synthesis [2]
| Molar Ratio (EGCG:Palmitoyl Chloride) | EGCG Conversion (%) | Yield (%) |
| 1:1 | 94.3 | Not Reported |
| 1:2 | 99.3 | 90.6 |
| 1:3 | ~100 | Not Reported |
| 1:4 | ~100 | Not Reported |
Table 2: Effect of Base on EGCG Palmitate Synthesis
| Base | EGCG Conversion (%) | Yield (%) |
| Sodium Acetate | ~100 | 90.6 |
| Sodium Carbonate | ~100 | 57.1 |
| Sodium Bicarbonate | ~100 | 72.4 |
Table 3: Effect of Solvent on EGCG Palmitate Synthesis
| Solvent | Yield (%) |
| Acetone | 90.6 |
| Acetonitrile | 85.2 |
| Tetrahydrofuran | 82.1 |
| Dichloromethane | 75.4 |
| Ethyl Acetate | 68.3 |
Section 5: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for EGCG Synthesis
Diagram 2: Simplified EGFR Signaling Pathway and Inhibition by EGCG
Diagram 3: Simplified NF-κB Signaling Pathway and Inhibition by EGCG
References
- 1. Enzymatic Synthesis and Antioxidant Activity of Mono- and Diacylated Epigallocatechin Gallate and Related By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigallocatechin-3-gallate (EGCG): Chemical and biomedical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of epigallocatechin-3-gallate (EGCG), the active polyphenol component from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
How to enhance the bioavailability of Epitheaflagallin 3-O-gallate for in vivo studies
Welcome to the technical support center for researchers utilizing Epigallocatechin 3-O-gallate (EGCG) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with EGCG's low bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of my EGCG low despite promising in vitro results?
A1: The discrepancy between in vitro and in vivo results for EGCG is primarily due to its low oral bioavailability.[1][2][3] Several factors contribute to this issue:
-
Instability: EGCG is unstable under neutral or alkaline conditions, such as those found in the intestines, leading to degradation before it can be absorbed.[1][3]
-
Low Permeability: Due to its hydrophilic nature, EGCG has poor membrane permeability, limiting its ability to cross the intestinal epithelium.
-
Extensive Metabolism: EGCG undergoes significant metabolism in the intestines and liver through processes like methylation, glucuronidation, and sulfation, which reduces the amount of active compound reaching systemic circulation.[1]
-
Active Efflux: EGCG can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.[4]
Q2: What are the primary strategies to enhance the bioavailability of EGCG for my animal studies?
A2: Several approaches can be employed to improve the systemic exposure of EGCG in vivo. These can be broadly categorized as:
-
Nanoformulations: Encapsulating EGCG in nanoparticles protects it from degradation and can enhance its absorption.[2][5]
-
Co-administration with Bioenhancers: Certain compounds can improve EGCG absorption and reduce its metabolism when administered concurrently.
-
Structural Modification (Prodrugs): Modifying the chemical structure of EGCG can improve its stability and lipophilicity, thereby increasing its bioavailability.[6][7][8]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of EGCG in treated animals.
Potential Cause & Solution:
-
Degradation in the Gastrointestinal Tract: EGCG is unstable at the neutral to alkaline pH of the small intestine.
-
Solution 1: Nanoencapsulation. Formulating EGCG into nanoparticles, such as chitosan-based or lipid-based carriers, can protect it from the harsh environment of the GI tract.[2][5]
-
Solution 2: Co-administration with Ascorbic Acid. Ascorbic acid (Vitamin C) can help stabilize EGCG by preventing its oxidation in the gut.[2][9][10]
-
-
Rapid Metabolism: EGCG is quickly metabolized by enzymes in the intestinal wall and liver.
-
Food Matrix Interference: The presence of food can significantly decrease the absorption of EGCG.
-
Solution: Administration on an empty stomach. Administering EGCG to fasted animals can lead to higher plasma concentrations.
-
Issue 2: Difficulty in achieving therapeutic concentrations of EGCG in target tissues.
Potential Cause & Solution:
-
Poor Membrane Permeability: The hydrophilic nature of EGCG limits its passage across cell membranes.
-
Solution 1: Lipid-Based Nanocarriers. Formulations like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and phospholipid complexes can improve the lipophilicity of EGCG and facilitate its transport across membranes.[5][14][15][16]
-
Solution 2: Prodrug Approach. Converting EGCG into a more lipophilic prodrug, such as EGCG-octaacetate (Pro-EGCG), can enhance its cellular uptake. The prodrug is then converted back to active EGCG within the cells.[6][7][8]
-
Quantitative Data Summary
The following tables summarize the reported improvements in EGCG bioavailability using various enhancement strategies.
Table 1: Enhancement of EGCG Bioavailability through Nanoformulations
| Formulation | Animal Model | Key Outcome | Fold Increase (approx.) | Reference(s) |
| Chitosan-tripolyphosphate nanoparticles | Mice | Plasma exposure (AUC) | 1.5 | [2] |
| Folic acid-functionalized NLCs | N/A | Apparent permeability across Caco-2 cells | 1.8 | [17] |
| Solid Lipid Nanoparticles (SLNs) | Rats | Improved bioavailability and stability | Significantly | [15] |
| EGCG-Phospholipid Complex | N/A | Improved dissolution and potential bioavailability | Significantly | [14][16] |
Table 2: Enhancement of EGCG Bioavailability through Co-administration
| Co-administered Agent | Animal Model | Key Outcome | Fold Increase (approx.) | Reference(s) |
| Piperine | Mice | Plasma Cmax and AUC | 1.3 | [11][12][13] |
| Ascorbic Acid | Mice | Stability and recovery in vitro | Significantly | [18] |
Table 3: Enhancement of EGCG Bioavailability through Prodrugs
| Prodrug | Animal Model | Key Outcome | Improvement | Reference(s) |
| EGCG-peracetate | Mice | Inhibition of tumor growth | More effective than EGCG | [19] |
| Pro-EGCG | Mice | Inhibition of endometriosis development | Better bioavailability than EGCG | [6] |
Experimental Protocols
Protocol 1: Preparation of EGCG-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Epigallocatechin 3-O-gallate (EGCG)
-
Sodium tripolyphosphate (TPP)
-
Poloxamer 188 (optional, as a stabilizer)
Procedure:
-
Prepare a 0.1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
(Optional) Dissolve Poloxamer 188 in the chitosan solution.
-
Prepare a 0.05% (w/v) EGCG solution in distilled water.
-
Prepare a 0.025% (w/v) TPP solution in distilled water.
-
Add 5 mL of the chitosan solution to 50 mL of the EGCG solution while stirring at room temperature.
-
Add 0.5 mL of the TPP solution drop-wise to the chitosan-EGCG mixture under continuous stirring (e.g., 1000 rpm) for 3 hours.[20]
-
The formation of a translucent solution indicates the formation of nanoparticles.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of EGCG formulations.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (EGCG or EGCG formulation)
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (donor) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Signaling Pathways Modulated by EGCG
EGCG has been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for interpreting the results of in vivo studies.
Caption: Key signaling pathways modulated by EGCG in cancer cells.[21][22][23]
Experimental Workflow for Enhancing EGCG Bioavailability
The following diagram outlines a logical workflow for selecting and evaluating a strategy to enhance the bioavailability of EGCG for an in vivo study.
Caption: A workflow for developing and testing EGCG formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accurateclinic.com [accurateclinic.com]
- 5. Development and Optimization of Epigallocatechin-3-Gallate (EGCG) Nano Phytosome Using Design of Experiment (DoE) and Their In Vivo Anti-Inflammatory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug of green tea epigallocatechin-3-gallate (Pro-EGCG) as a potent anti-angiogenesis agent for endometriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a prodrug of the green tea polyphenol (-)-epigallocatechin-3-gallate on the growth of androgen-independent prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability of Epigallocatechin Gallate Administered with Different Nutritional Strategies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijrdpl.com [ijrdpl.com]
- 15. Pharmacokinetic, toxicokinetic, and bioavailability studies of epigallocatechin-3-gallate loaded solid lipid nanoparticle in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Formulation and evaluation pf Phospholipid complex of Green Tea Polyphenol | Semantic Scholar [semanticscholar.org]
- 17. EGCG intestinal absorption and oral bioavailability enhancement using folic acid-functionalized nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of epigallocatechin-3-gallate combined with ascorbic acid and glycerol on the stability and uric acid-lowering activity of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Conjugation Of EGCG And Chitosan NPs As A Novel Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Epitheaflagallin 3-O-gallate (TF3) and Epigallocatechin gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of two prominent tea polyphenols: Epitheaflagallin 3-O-gallate (TF3), a key bioactive compound in black tea, and Epigallocatechin gallate (EGCG), the most abundant catechin in green tea. This analysis is supported by experimental data from in vitro and in vivo studies, detailing their mechanisms of action and respective potencies.
Quantitative Data Summary
The following tables summarize the comparative anticancer efficacy of TF3 and EGCG from various experimental studies.
Table 1: In Vitro Anticancer Activity - IC50 Values (µM)
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| TF3 | A2780/CP70 (Cisplatin-resistant Ovarian) | MTT | 23.81 | [1][2] |
| IOSE-364 (Normal Ovarian) | MTT | 59.58 | [1][2] | |
| Human MMP-2 (in vitro enzyme assay) | Fluorometric | 5.3 | [3] | |
| EGCG | WEHI-3B JCS (Murine Myeloid Leukemia) | MTT | Potent | [4] |
| Human MMP-2 (in vitro enzyme assay) | Fluorometric | 94.8 | [3] |
Note: A direct, comprehensive side-by-side IC50 comparison across a wide range of cell lines in a single study is limited. The data presented is compiled from different studies.
Table 2: In Vivo Anticancer Activity - Lung Metastasis Inhibition
| Compound (Dose) | Animal Model | Cancer Model | Inhibition of Lung Metastasis | Reference |
| TF3 (1 µmol/mouse/day) | C57BL/6J mice | B16F10 melanoma experimental metastasis | 98% | [3] |
| EGCG (0.5 µmol/mouse/day) | C57BL/6J mice | B16F10 melanoma experimental metastasis | Significant suppression | [3] |
Table 3: In Silico Docking Simulation - Binding Affinity to Cancer-Related Proteins
| Compound | Target Protein | Binding Energy (Emin) | Interpretation | Reference |
| TF3 | Bcl-2 | -43.2 | Stronger binding than EGCG | [3] |
| EGCG | Bcl-2 | -40.7 | [3] | |
| TF3 | Bcl-xL | More effective binding than EGCG | Stronger binding than EGCG | [3] |
| EGCG | Bcl-xL | [3] | ||
| TF3 | 67-kDa laminin receptor (67LR) | -50.9 | Stronger binding than EGCG | [3] |
| EGCG | 67-kDa laminin receptor (67LR) | -44.2 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of TF3 or EGCG. A control group with no treatment is also maintained. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group. The IC50 value is determined from the dose-response curve.
In Vivo Mouse Metastasis Model
-
Animal Model: C57BL/6J mice are typically used for this model.
-
Tumor Cell Inoculation: A suspension of cancer cells (e.g., B16F10 melanoma cells) is injected intravenously into the tail vein of the mice to induce experimental lung metastasis.
-
Treatment: The mice are randomly divided into control and treatment groups. The treatment groups receive daily intraperitoneal or oral administration of TF3 or EGCG at specified doses for a defined period. The control group receives the vehicle.
-
Metastasis Evaluation: After the treatment period, the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Data Analysis: The percentage of inhibition of lung metastasis is calculated by comparing the number of nodules in the treatment groups to the control group.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with TF3 or EGCG for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Both TF3 and EGCG exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound (TF3)
TF3 has been shown to induce apoptosis and cell cycle arrest in cancer cells through several key pathways. In cisplatin-resistant ovarian cancer cells, TF3 upregulates the tumor suppressor protein p53 by inhibiting the Akt/MDM2 pathway[1][2]. This leads to the induction of both intrinsic and extrinsic apoptotic pathways. Furthermore, TF3 has been found to inactivate the Akt/mTOR signaling cascade and suppress the cleavage of Notch-1, both of which are crucial for cancer cell survival and proliferation[5]. The potent in vivo anti-metastatic effect of TF3 is also attributed to its strong binding affinity for anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis[3].
Caption: Signaling pathways modulated by this compound (TF3).
Epigallocatechin gallate (EGCG)
EGCG is well-documented to interfere with a broad spectrum of signaling pathways in cancer cells. It can inhibit receptor tyrosine kinases like EGFR, leading to the downregulation of downstream pathways such as PI3K/Akt and MAPK/ERK[6]. EGCG is also known to suppress the activation of transcription factors like NF-κB and STAT3, which are critical for inflammation, cell survival, and angiogenesis[6]. Furthermore, EGCG can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases[4].
Caption: Key signaling pathways affected by Epigallocatechin gallate (EGCG).
Comparative Discussion
The available data suggests that this compound (TF3) exhibits a more potent anticancer activity in certain contexts compared to EGCG. The in vivo study on lung metastasis demonstrated a near-complete inhibition by TF3 at a dose where EGCG showed significant but lesser suppression[3]. This superior in vivo efficacy is supported by in silico data, which indicates a stronger binding affinity of TF3 to key anti-apoptotic proteins (Bcl-2 and Bcl-xL) and the 67-kDa laminin receptor, a cell surface receptor implicated in cancer progression[3].
In vitro, TF3 also demonstrated significantly higher inhibitory activity against MMP-2, an enzyme crucial for cancer cell invasion and metastasis, with an IC50 value approximately 18 times lower than that of EGCG[3]. While a direct comparison of their cytotoxic effects on a wide array of cancer cell lines is not available from a single study, the existing data on cisplatin-resistant ovarian cancer cells shows that TF3 is effective in the low micromolar range[1][2].
Mechanistically, both compounds target critical cancer signaling pathways. However, the current literature provides a more extensive characterization of the pathways modulated by EGCG. Both polyphenols have been shown to induce apoptosis and inhibit cell proliferation, but the specific molecular interactions and the resulting downstream effects may differ, contributing to the observed differences in their potency.
References
- 1. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of the growth-inhibitory and apoptosis-inducing activities of black tea theaflavins and green tea catechin on murine myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Potential of Black Tea Polyphenols: A Guide for Researchers
This guide provides a comparative analysis of the antioxidant potential of black tea polyphenols, primarily theaflavins and thearubigins, benchmarked against green tea catechins. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed laboratory protocols, and an examination of the underlying cellular mechanisms.
Introduction: From Leaf to Lab
Tea, derived from the plant Camellia sinensis, is a globally consumed beverage renowned for its potential health benefits, largely attributed to its rich polyphenolic content.[1][2] The manufacturing process critically defines the final polyphenol profile of the tea. Green tea is non-fermented, preserving a high concentration of catechins, most notably epigallocatechin-3-gallate (EGCG).[3] In contrast, black tea undergoes a full fermentation (enzymatic oxidation) process, where catechins are converted into complex condensed polyphenols, primarily theaflavins (TFs) and thearubigins (TRs).[4][5][6]
While both green and black tea polyphenols are recognized as potent antioxidants, their efficacy and mechanisms of action differ.[7][8] This guide compares their antioxidant capacities through in vitro assays, explores their influence on cellular signaling pathways, and provides standardized protocols for experimental validation.
Polyphenolic Composition: A Tale of Two Teas
The fundamental difference in the antioxidant profile of black and green tea lies in their dominant polyphenolic compounds.
-
Black Tea: The fermentation process transforms the simple flavan-3-ols (catechins) into:
-
Theaflavins (TFs): These orange-red pigments constitute 3-6% of black tea solids and are responsible for its brightness and briskness. Major forms include theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (TF3).[9]
-
Thearubigins (TRs): A heterogeneous group of brown, acidic polymers, TRs make up over 20% of black tea solids and contribute to its color and body. Their exact structures are complex and not fully elucidated.[4]
-
-
Green Tea: As an unfermented product, its profile is dominated by catechins (flavan-3-ols), which account for 30-42% of the dry weight. The primary catechins are:
-
Epigallocatechin-3-gallate (EGCG)
-
Epigallocatechin (EGC)
-
Epicatechin-3-gallate (ECG)
-
Epicatechin (EC)
-
Generally, the order of radical scavenging ability among catechins is EGCG ≈ ECG > EGC > EC.[1][10]
Mechanisms of Antioxidant Action
Tea polyphenols exert their antioxidant effects through both direct and indirect mechanisms.
Direct Radical Scavenging and Metal Chelation
The primary mechanism is direct radical scavenging, where the phenolic hydroxyl groups donate a hydrogen atom to neutralize highly reactive oxygen and nitrogen species (ROS/RNS), such as superoxide anions, hydroxyl radicals, and peroxyl radicals.[1][10][11] This action terminates the free-radical chain reactions that can damage cellular components like DNA, lipids, and proteins.[1][11] Additionally, black tea polyphenols can chelate transition metal ions like iron and copper, preventing them from participating in the generation of free radicals.[4]
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, tea polyphenols modulate endogenous antioxidant defense systems by influencing key cellular signaling pathways.
-
Nrf2-ARE Pathway: A critical pathway for cellular protection against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm. In the presence of oxidative stress or activators like tea polyphenols, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including antioxidant enzymes like NQO1 and GST.[10] Black tea polyphenols have been shown to activate this pathway.[10]
-
Other Pathways: Tea polyphenols can also influence other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in inflammation and cell survival.[10][12][13]
Quantitative Comparison of Antioxidant Capacity
Numerous studies have quantified the antioxidant potential of black and green tea using various in vitro assays. While absolute values can vary based on tea origin, processing, and experimental conditions, a consistent trend emerges. Green tea generally exhibits higher antioxidant activity, which is strongly correlated with its higher total polyphenol content.[3][14]
Table 1: Total Polyphenolic Content (TPC) in Black vs. Green Tea
| Tea Type | Total Polyphenolic Content (mg GAE/g extract) | Reference |
|---|---|---|
| Green Tea | 314.23 ± 8.51 | [3] |
| Orthodox Black Tea | 301.94 ± 20.69 | [3] |
| CTC Black Tea | 191.62 ± 7.74 | [3] |
| Green Tea | 5.20 - 1.17 (mg TAE/g) | [14] |
| Black Tea | 2.11 - 0.26 (mg TAE/g) | [14] |
GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents. CTC: Crush, Tear, Curl.
Table 2: Comparative Antioxidant Activity by DPPH and ABTS Assays
| Assay | Tea Type | Antioxidant Activity (IC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| DPPH | Green Tea | 16.30 ± 0.36 | [3] |
| Orthodox Black Tea | 18.45 ± 0.27 | [3] | |
| CTC Black Tea | 21.29 ± 0.25 | [3] | |
| ABTS | Green Tea | Higher scavenging activity | [3][5] |
| Black Tea | Lower scavenging activity | [3][5] |
IC₅₀: The concentration of the extract required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Table 3: Comparative Antioxidant Activity by FRAP Assay
| Tea Type | Ferric Reducing Antioxidant Power | Reference |
|---|---|---|
| Green Tea | 8.88 - 3.26 (mg AAE/g) | [14] |
| Black Tea | 5.58 - 1.21 (mg AAE/g) | [14] |
| Green Tea | 272 - 1144 (µmol/g) | [1] |
| Black Tea | 132 - 654 (µmol/g) | [1] |
AAE: Ascorbic Acid Equivalents. A higher FRAP value indicates greater reducing power.
Experimental Protocols and Workflows
Standardized methodologies are essential for the reproducible assessment of antioxidant potential. Below are detailed protocols for the three most common in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Sample Preparation: Prepare an aqueous or ethanolic extract of the tea sample. Create a series of dilutions to test a range of concentrations.[15]
-
DPPH Solution: Prepare a 0.3 mM solution of DPPH in methanol. Adjust the absorbance of this solution to 0.8-1.0 at ~520 nm using 50% methanol.[15]
-
Reaction: Add a small volume of each tea extract dilution (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 2 mL).[15] A blank is prepared with the solvent instead of the tea extract.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 517-520 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the % inhibition against the extract concentration to determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing decolorization, which is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution (final concentration). Allow the mixture to stand in the dark at room temperature for 12–16 hours before use.[16]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[16][17]
-
Reaction: Add a small volume of the tea extract (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).[17]
-
Measurement: After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Quantification: Prepare a standard curve using Trolox (a water-soluble vitamin E analog). The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
FRAP Reagent Preparation: Prepare the reagent fresh by mixing:
-
Reaction: Add a small aliquot of the tea extract (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).[18]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).[18]
-
Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Quantification: Calculate the FRAP value by comparing the absorbance change in the sample mixture with a standard curve prepared using known concentrations of ferrous sulfate (FeSO₄·7H₂O). Results are expressed as mmol Fe²⁺ equivalents per gram of sample.
Conclusion and Future Directions
The available evidence from comparative in vitro studies consistently demonstrates that while black tea polyphenols—theaflavins and thearubigins—are effective antioxidants, green tea extracts generally exhibit superior antioxidant capacity in assays measuring radical scavenging and reducing power.[1][3][14] This difference is largely attributed to the higher total content of simple polyphenols (catechins) in unfermented green tea.[3][14]
However, for researchers and drug development professionals, several points are critical:
-
Beyond Scavenging: The antioxidant activity of tea polyphenols in vivo is not solely due to direct radical scavenging. Their ability to modulate cellular defense pathways, such as the Nrf2-ARE system, is a crucial mechanism that contributes to their protective effects.[10]
-
Bioavailability: The bioavailability and metabolism of catechins versus the more complex theaflavins and thearubigins differ, which will influence their ultimate physiological impact.
-
Assay Limitations: In vitro chemical assays do not fully replicate the complex environment within a biological system. Cellular antioxidant activity (CAA) assays and in vivo studies are necessary to provide a more comprehensive understanding of their potential.
References
- 1. Cellular Defensive Mechanisms of Tea Polyphenols: Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tea polyphenols: extraction techniques and its potency as a nutraceutical [frontiersin.org]
- 3. Comparative studies on the antioxidant, anticancer and anti-inflammatory activities of green tea, orthodox black tea and CTC black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidants from black and green tea: from dietary modulation of oxidative stress to pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Tea vs. Black Tea: Which Is Healthier? [healthline.com]
- 9. sciepub.com [sciepub.com]
- 10. Antioxidant mechanism of tea polyphenols and its impact on health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. Antioxidant Activity of Different Forms of Green Tea: Loose Leaf, Bagged and Matcha [foodandnutritionjournal.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Epigallocatechin 3-O-gallate (EGCG)
For Researchers, Scientists, and Drug Development Professionals
Epigallocatechin 3-O-gallate (EGCG), the most abundant catechin in green tea, is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate and precise quantification of EGCG in various matrices, from raw plant material to biological fluids and pharmaceutical formulations, is critical for research and development. This guide provides a comparative overview of common analytical methods for EGCG quantification, presenting supporting data from various validation studies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are the most widely used techniques due to their high sensitivity and selectivity.[3] However, UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives for specific applications.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| UHPLC-UV | >0.9996[1][2] | 99.1% - 100.4%[1][2] | < 2%[1][2] | Not explicitly stated | Not explicitly stated | Rapid analysis, high resolution, widely available | Lower sensitivity than MS, potential for matrix interference |
| RP-HPLC-UV | 0.9998[4] | 100.29% - 101.10%[4] | Intraday: 0.08%, Interday: 0.2%[4] | 0.125 µg/mL[4] | 0.272 µg/mL[4] | Robust, reliable, suitable for routine analysis | Longer run times than UHPLC |
| HPLC-UV | 0.9974[5] | Not explicitly stated | Not explicitly stated | 5.07 µg/ml[6] | 15.27 µg/ml[6] | Economical, straightforward | Lower sensitivity and resolution compared to UHPLC and LC-MS |
| LC-MS/MS | Linear in the range of 10.9–1379.3 nmol/L[7][8] | CV < 15%[7][8] | CV < 15%[7][8] | 1.1 - 2.6 nmol/L (plasma)[7][8] | 3.8 - 8.7 nmol/L (plasma)[7][8] | High sensitivity and selectivity, structural confirmation | Higher cost and complexity |
| UV-Vis Spectroscopy | Not typically used for quantification in complex mixtures | Prone to interference from other compounds absorbing at the same wavelength | Simple, rapid, and low cost for pure samples | Lower sensitivity and selectivity | Not suitable for complex matrices without extensive sample cleanup | Simple, rapid, low cost | Low selectivity, prone to interference |
| Quantitative ¹H-NMR | Not explicitly stated | 93.1–106.3%[9][10] | < 4.5%[9][10] | 28.1 µg mL⁻¹[9][10] | 56.2 µg mL⁻¹[9][10] | No need for reference standards for each analyte (can use a universal internal standard), provides structural information | Lower sensitivity than LC-MS, requires high-field NMR spectrometer |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the analysis of EGCG and a simplified representation of a signaling pathway influenced by EGCG.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
This method is suitable for the rapid and accurate quantification of EGCG.[1][2]
-
Instrumentation: Agilent 1290 Infinity II - UPLC system with a UV detector.[1][2]
-
Column: Waters Acquity C18 (50 mm x 2.1 mm ID) 1.8 μm column, maintained at 25°C.[1][2]
-
Mobile Phase: A mixture of buffer and acetonitrile. The buffer is prepared by dissolving 2g of sodium acetate trihydrate and 1 mL of glacial acetic acid in 1000 mL of water, adjusted to pH 4.5 with glacial acetic acid. The mobile phase is filtered through a 0.45 μm membrane filter and degassed.[2]
-
Standard Preparation: A stock solution of EGCG (100 mg in 100 mL of diluent) is prepared. Working standards are prepared by diluting the stock solution to concentrations ranging from 50 to 150 μg/mL.[1]
-
Sample Preparation: For green tea samples, a specific amount is extracted with the mobile phase, sonicated, and filtered before injection.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
A robust and widely used method for EGCG analysis.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex C18 column (4.6 × 250 mm, 5 µm) at 25 °C.[4]
-
Mobile Phase: A mixture of acetonitrile and 1% v/v acetic acid (25:75) with a pH of 2.8.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: UV detector at 280 nm.[4]
-
Injection Volume: Not explicitly stated, but typically 10-20 µL.
-
Standard Preparation: Linearity was established in the concentration range of 0.5-40 µg/mL.[4]
-
Sample Preparation: The validated method was applied for the estimation of EGCG content in lipid-based nanoformulations.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for analyzing EGCG in complex biological matrices.[7][8]
-
Instrumentation: LC system coupled to a tandem mass spectrometer.
-
Sample Preparation (Plasma): Solid-phase extraction is employed. Cartridges are activated with methanol and water. After sample loading, they are washed, and the catechins are eluted. The eluate is filtered before injection.[7]
-
MS/MS Conditions: Optimized in negative ion mode. Declustering potential (DP) and collision energy (CE) are optimized for EGCG (e.g., DP = -60 V, CE = -20 V).[7]
-
Quantification: Based on standard calibration curves prepared in the relevant biological matrix (e.g., plasma).[7][8]
UV-Visible Spectroscopy
A simple and cost-effective method, best suited for the analysis of pure EGCG solutions or simple mixtures.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure: The UV absorption spectrum of EGCG in a solvent (e.g., water, ethanol, or methanol) is recorded.[12][13][14] The wavelength of maximum absorbance (λmax) for EGCG is typically around 274 nm.[12]
-
Quantification: A calibration curve of absorbance versus concentration is prepared using EGCG standards of known concentrations. The concentration of EGCG in an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This technique allows for the simultaneous quantification of multiple components in a mixture without the need for specific reference standards for each analyte.
-
Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher).[15]
-
Sample Preparation: A precisely weighed amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone, DMSO₂).[15]
-
Data Acquisition: ¹H-NMR spectra are acquired with parameters optimized for quantitative analysis, ensuring complete relaxation of the signals.
-
Quantification: The concentration of EGCG is determined by comparing the integral of a specific, non-overlapping EGCG proton signal to the integral of the internal standard's signal. For EGCG, a diagnostic singlet signal at δ 6.62 ppm can be used for quantification.[9]
References
- 1. journals.plos.org [journals.plos.org]
- 2. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of caffeine, gallic acid, theanine, (−)-epigallocatechin and (−)-epigallocatechin-3-gallate in green tea using quantitative 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of EGCG: Enhancing Chemotherapeutic Efficacy Across Cancer Types
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. A growing body of evidence points to the potential of Epigallocatechin 3-O-gallate (EGCG), the most abundant catechin in green tea, as a powerful adjunct to conventional chemotherapy. This comparison guide synthesizes key experimental findings on the synergistic effects of EGCG with various chemotherapy drugs, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The combination of EGCG with standard chemotherapeutic agents has demonstrated significant synergistic activity in a variety of cancer cell lines and in vivo models. This synergy manifests as enhanced cancer cell growth inhibition, increased apoptosis, and the overcoming of drug resistance. The multifaceted mechanisms of EGCG's action, including the modulation of key signaling pathways, contribute to its ability to sensitize cancer cells to the cytotoxic effects of chemotherapy.
Quantitative Analysis of Synergistic Effects
The synergistic potential of EGCG in combination with various chemotherapy drugs has been quantified across numerous studies. The following tables summarize key findings, including the reduction in cell viability, inhibition of colony formation, and enhancement of apoptosis.
| Cancer Type | Chemotherapy Drug | Cell Line | EGCG Concentration | Chemotherapy Concentration | Key Synergistic Effects | Reference |
| Pancreatic, Colon, Lung Cancer | Gemcitabine, 5-Fluorouracil (5-FU), Doxorubicin | Panc-1, MIA PaCa-2, HCT15, A549 | IC50 values | Varies | Enhanced growth inhibition and apoptosis; suppression of ERK phosphorylation.[1] | [1] |
| Prostate Cancer | Doxorubicin | PC-3ML, IBC-10a | 20 µM | 2 nM | Synergistic inhibition of cell growth; complete inhibition of colony formation with combination.[2] | [2] |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | HCT-116 | 25-400 µM | 2.5-40 µM | Enhanced 5-FU-induced cytotoxicity and inhibition of proliferation in 5-FU resistant cells.[3] | [3] |
| Hepatocellular Carcinoma | 5-Fluorouracil (5-FU) | Hep3B | >5 µmol/L | Varies | Augmented anti-tumor effect of 5-FU.[4] | [4] |
| Breast Cancer | Paclitaxel | 4T1 | 30 mg/kg (in vivo) | 10 mg/kg (in vivo) | Significant inhibition of tumor growth in a murine model.[5][6] | [5][6] |
| Bladder Cancer | Doxorubicin | T24, SW780 | 12.5 µM, 25 µM | 0.1 µM | Dose-dependent inhibition of cell viability and enhanced apoptosis.[7] | [7] |
| Ovarian Cancer | Cisplatin | A2780, A2780cisR | Varies | Varies | Sequenced combination (Cisplatin 4h before EGCG) produced the most synergistic outcomes.[8] | [8] |
In-Depth Look at Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further research. Below are detailed protocols for key experiments cited in the literature.
Cell Viability and Growth Inhibition Assays
-
MTT Assay: To assess cell viability, cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with EGCG, a chemotherapy drug, or a combination of both for specified time periods (e.g., 24, 48, 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1][4]
-
Clonogenic Assay: This assay evaluates the long-term proliferative capacity of cancer cells. Cells are seeded at a low density (e.g., 1,000 cells per well) in 6-well plates and treated with EGCG and/or a chemotherapy drug for a defined period (e.g., 24 hours). The treatment medium is then replaced with fresh medium, and the cells are allowed to grow until they form visible colonies (e.g., 10-14 days). The colonies are then fixed with a solution like methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.[1][2]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
-
Western Blot Analysis for Apoptosis Markers: To detect changes in apoptosis-related proteins, cell lysates are prepared and subjected to SDS-PAGE. The separated proteins are transferred to a membrane (e.g., PVDF), which is then blocked and incubated with primary antibodies against key apoptotic proteins such as cleaved PARP, Bcl-2, and procaspase-3. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.[9]
Visualizing the Molecular Mechanisms
The synergistic effects of EGCG and chemotherapy are underpinned by the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms identified in the literature.
Caption: EGCG enhances chemotherapy's effect by inhibiting the Raf/MEK/ERK signaling pathway.
Caption: EGCG and Doxorubicin synergistically induce apoptosis via the NF-κB/MDM2/p53 pathway.
Caption: EGCG potentiates platinum-based drug-induced autophagic cell death in colorectal cancer.
Concluding Remarks
The presented data strongly support the role of EGCG as a chemosensitizing agent that can act synergistically with a range of conventional chemotherapy drugs. By targeting multiple signaling pathways that are often dysregulated in cancer, EGCG can enhance the therapeutic efficacy of these drugs, potentially allowing for lower, less toxic doses. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate and harness the synergistic potential of EGCG in the development of novel and more effective cancer treatment strategies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits of combining EGCG with chemotherapy in various cancer settings.
References
- 1. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy with Epigallocatechin-3-Gallate and Doxorubicin in Human Prostate Tumor Modeling Studies: Inhibition of Metastatic Tumor Growth in Severe Combined Immunodeficiency Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Green tea polyphenol epigallocatechin-3-gallate enhances 5-fluorouracil-induced cell growth inhibition of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Epigallocatechin gallate sensitizes breast cancer cells to paclitaxel in a murine model of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGCG Enhanced the Anti-tumor Effect of Doxorubicine in Bladder Cancer via NF-κB/MDM2/p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergism from Sequenced Combinations of Curcumin and Epigallocatechin-3-gallate with Cisplatin in the Killing of Human Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Schedule-Dependent Effect of Epigallocatechin-3-Gallate (EGCG) with Paclitaxel on H460 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Epitheaflagallin 3-O-gallate and Theaflavin-3,3'-digallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitheaflagallin 3-O-gallate (ETFGg) and Theaflavin-3,3'-digallate (TFDG) are two prominent polyphenolic compounds found in black tea, arising from the enzymatic oxidation of green tea catechins during fermentation. While both compounds are recognized for their diverse biological activities, a direct comparative analysis of their performance is crucial for researchers targeting specific therapeutic pathways. This guide provides a head-to-head comparison of ETFGg and TFDG, supported by available experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action.
Biochemical Properties at a Glance
| Feature | This compound (ETFGg) | Theaflavin-3,3'-digallate (TFDG) |
| Source | Minor polyphenol in black tea, can be enzymatically synthesized from EGCg.[1] | Major polyphenol in black tea, formed from the oxidation of epicatechin gallate and epigallocatechin gallate. |
| General Bioactivities | Antioxidative, pancreatic lipase inhibition, anticancer.[1] | Antioxidant, anti-inflammatory, anticancer, antiobesity, antiosteoporotic, antimicrobial.[2] |
| Key Research Highlights | Stronger interaction with Bcl-2 family proteins and 67LR compared to EGCg; potent MMP-2 inhibitor.[1] | Potent antioxidant, inhibits MMP-9 expression, induces apoptosis in various cancer cell lines, suppresses PDGFRβ and Wnt/β-catenin signaling.[3][4] |
Quantitative Data Summary
The following tables summarize the available quantitative data for the anticancer and enzyme inhibitory activities of this compound and Theaflavin-3,3'-digallate. It is important to note that the data is compiled from different studies and direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound (ETFGg) | B16-F10 melanoma (in vivo lung metastasis) | Dose-response inhibition | ~8 mg/kg BW/day (0.25 µmol/mouse) | [1] |
| Theaflavin-3,3'-digallate (TFDG) | A2780/CP70 (Ovarian Cancer) | MTS Assay | 16.29 | [3] |
| OVCAR3 (Ovarian Cancer) | MTS Assay | 21.20 | [3] | |
| A2780/CP70 (Cisplatin-resistant Ovarian Cancer) | MTT Assay | 23.81 | [5] | |
| IOSE-364 (Normal Ovarian Cells) | MTT Assay | 59.58 | [5] | |
| A431 (Epidermoid Carcinoma) | Growth Inhibition | 18 | [6] | |
| SPC-A-1 (Lung Adenocarcinoma) | Viability Assay | 4.78 | [6] |
Table 2: Matrix Metalloproteinase (MMP) Inhibition (IC50 Values)
| Compound | Enzyme | IC50 Value (µM) | Reference |
| This compound (ETFGg) | Human MMP-2 | 5.3 | [1] |
| Theaflavin-3,3'-digallate (TFDG) | Not directly compared with ETFGg in the same study. A related compound, Theaflavin 3-O-gallate, had an IC50 of 17.2 µM for MMP-2.[1] |
Experimental Protocols
MMP-2 Inhibition Assay (Fluorogenic)
This protocol is a representative method for determining the inhibitory activity of compounds against MMP-2.
Materials:
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (ETFGg and TFDG) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In the 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of the test compounds to the respective wells. For the control wells, add 10 µL of DMSO.
-
Add 20 µL of diluted recombinant human MMP-2 to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the fluorogenic MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a fluorescence microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antioxidant Activity Assay (LDL Oxidation)
This protocol describes a method to assess the antioxidant capacity of the test compounds by measuring their ability to inhibit copper-mediated low-density lipoprotein (LDL) oxidation.
Materials:
-
Human LDL, isolated by ultracentrifugation
-
Phosphate-buffered saline (PBS), pH 7.4
-
CuSO4 solution
-
Test compounds (ETFGg and TFDG) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Dialyze the isolated LDL against PBS to remove any EDTA.
-
Adjust the protein concentration of the LDL solution to a standard value (e.g., 0.1 mg/mL).
-
In a series of tubes, mix the LDL solution with various concentrations of the test compounds. A control tube should contain the LDL solution with the solvent used for the test compounds.
-
Initiate lipid peroxidation by adding a freshly prepared solution of CuSO4 to a final concentration of 5-10 µM.
-
Incubate the tubes at 37°C.
-
At different time points (e.g., 0, 1, 2, 3, 4 hours), take aliquots from each tube.
-
To measure the formation of thiobarbituric acid reactive substances (TBARS), add TCA to the aliquots to precipitate the protein.
-
Centrifuge to pellet the protein.
-
Add TBA solution to the supernatant and heat at 95°C for 45 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
The concentration of TBARS is calculated using a standard curve prepared with MDA.
-
The antioxidant activity is expressed as the inhibition of TBARS formation compared to the control.
Bcl-2 Competitive Binding Assay (Fluorescence Polarization)
This protocol outlines a competitive binding assay to determine the affinity of the test compounds for the anti-apoptotic protein Bcl-2.
Materials:
-
Recombinant human Bcl-2 protein
-
A fluorescently labeled peptide known to bind to the BH3-binding groove of Bcl-2 (e.g., fluorescein-labeled Bak BH3 peptide)
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA)
-
Test compounds (ETFGg and TFDG) dissolved in DMSO
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the dissociation constant (Kd) of the fluorescently labeled peptide for Bcl-2 by titrating the peptide with increasing concentrations of Bcl-2 and measuring the change in fluorescence polarization.
-
For the competitive binding assay, prepare a solution containing the Bcl-2 protein and the fluorescently labeled peptide at concentrations that result in significant binding (typically, Bcl-2 at a concentration close to the Kd and the fluorescent peptide at a low nanomolar concentration).
-
In the 384-well plate, add a constant volume of the Bcl-2/fluorescent peptide complex to each well.
-
Add serial dilutions of the test compounds to the wells. Control wells should contain the complex with DMSO.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well.
-
The decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from Bcl-2 by the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the bound fluorescent peptide, is calculated by fitting the data to a competitive binding equation.
Signaling Pathways and Mechanisms of Action
This compound (ETFGg)
ETFGg has been shown to exert its anticancer effects through direct interaction with key regulatory proteins involved in apoptosis and cell metastasis. Docking simulations suggest a strong binding affinity for the anti-apoptotic proteins of the Bcl-2 family, thereby potentially inhibiting their function and promoting programmed cell death. Furthermore, ETFGg is a potent inhibitor of MMP-2, an enzyme crucial for the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theaflavin-3, 3’-digallate inhibits ovarian cancer stem cells via suppressing Wnt/β-Catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]
- 5. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Validation of Inhibitory Effects on Matrix Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various compounds on Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in pathological conditions such as cancer and inflammation.[1][2] The following sections present quantitative data on inhibitor performance, detailed experimental protocols for validation, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity of MMP Inhibitors
The inhibitory potential of various compounds against a panel of MMPs is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from multiple independent validation studies. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) | Selectivity Profile |
| Batimastat (BB-94) | Broad Spectrum | Inhibits MMP-1, -2, -7, -9[2] | - | - | - | - | - | - | Broad Spectrum |
| Marimastat | Broad Spectrum | Inhibits MMP-1, -2, -3, -7, -9, -12, -13[2] | - | - | - | - | - | - | Broad Spectrum |
| Doxycycline | >400,000 | - | 30,000 | 28,000 | - | - | 2,000 | - | Moderate, selective for MMP-13[2] |
| CMT-3 (Metastat) | - | - | - | - | 30,000 | - | 1,000 | - | Selective for MMP-13[2] |
| Compound 3 | 21,000 | - | - | - | 23,000 | 23,000 | 35,000 | - | Broad Spectrum (µM range)[3] |
| MMP-2/MMP-9 Inhibitor I | - | 310 | - | - | - | 240 | - | - | Selective for MMP-2 and MMP-9[4] |
| RF-036 | >5,000 | >5,000 | - | - | >5,000 | >5,000 | 2.7 | >5,000 | Highly selective for MMP-13[5] |
| Hydroxamic Acid Derivative 1 | >10,000 | 0.9 | - | - | - | 1.5 | 5.0 | - | Selective for MMP-2, -9, -13[6] |
| Hydroxamic Acid Derivative 2 | >10,000 | <0.1 | - | - | - | - | <0.1 | - | Highly selective for MMP-2 and -13[6] |
| Fab R2C7 | - | - | - | - | - | >100 (low affinity) | - | 100 | Highly selective for MMP-14[7] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. This table is intended for comparative purposes.
Experimental Protocols
Accurate and reproducible assessment of MMP inhibition is critical for inhibitor validation. Below are detailed methodologies for two widely used assays.
Fluorometric MMP Inhibition Assay
This high-throughput method measures the fluorescence increase resulting from the cleavage of a quenched fluorogenic peptide substrate by an MMP.[8][9][10][11][12]
Materials:
-
Purified, active MMP enzyme
-
MMP-specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-12)[8]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitors and a known control inhibitor (e.g., NNGH)[9]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the MMP enzyme to the desired working concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitors and the control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (for background control)
-
MMP enzyme + Assay Buffer (for enzyme control)
-
MMP enzyme + known inhibitor (for inhibitor control)
-
MMP enzyme + test inhibitor (at various concentrations)
-
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the MMP fluorogenic substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted for other MMPs by incorporating different substrates into the gel.[13][14][15][16][17]
Materials:
-
Polyacrylamide gel containing gelatin (e.g., 1 mg/mL)
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue extracts.
-
Determine the protein concentration of the samples.
-
Mix the samples with a non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel under non-reducing conditions at a constant voltage until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Activity:
-
Wash the gel twice for 30 minutes each in the washing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in the incubation buffer at 37°C for 18-24 hours. During this time, the MMPs will digest the gelatin in the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMP can be estimated by comparison to a protein standard.
-
Mandatory Visualization
Signaling Pathways
The expression and activation of MMPs are tightly regulated by complex signaling cascades. The diagram below illustrates a simplified, common pathway leading to the upregulation of MMP expression, often implicated in cancer and inflammation.[1][18][19][20][21][22]
Caption: Simplified signaling pathway for MMP induction.
Experimental Workflow
The following diagram outlines a typical workflow for the independent validation of an MMP inhibitor, from initial screening to more detailed characterization.
Caption: Workflow for MMP inhibitor validation.
References
- 1. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Identification of Highly Selective MMP-14 Inhibitory Fabs by Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Gelatin zymography protocol | Abcam [abcam.com]
- 15. tandfonline.com [tandfonline.com]
- 16. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]
- 17. scispace.com [scispace.com]
- 18. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the extracellular signal-regulated protein kinase (ERK) cascade by membrane-type-1 matrix metalloproteinase (MT1-MMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 22. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive in-silico evaluation of the binding affinities of black tea theaflavins and green tea catechins against key protein targets implicated in cancer, viral infections, and bacterial pathogenesis.
This guide provides a comparative analysis of the molecular docking performance of Epitheaflagallin 3-O-gallate, a minor polyphenol found in black tea, and its structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of the binding affinities of these natural compounds against various therapeutically relevant protein targets. The information presented is collated from multiple in-silico studies and is intended to serve as a resource for identifying promising lead compounds for further investigation.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding energies (in kcal/mol) of this compound and related compounds against several protein targets. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference Software |
| This compound (ETFGg) | Bcl-2 | -43.2 | CDOCKER |
| Bcl-xL | Not specified | CDOCKER | |
| 67-kDa laminin receptor (67LR) | -50.9 | CDOCKER | |
| Theaflavin 3-O-gallate (TFA 3-O-gallate) | 67-kDa laminin receptor (67LR) | -56.8 | CDOCKER |
| ESX-1 system receptor (Mycobacterium tuberculosis) | -10.1 | AutoDock Vina | |
| Theaflavin-3,3′-digallate (TF3) | 3CLpro (SARS-CoV-2) | -8.4 | AutoDock Vina |
| Papain-like protease (PLpro) (SARS-CoV-2) | -11.3 | AutoDock Vina | |
| Spike RBD (SARS-CoV-2) | -11.6 | AutoDock Vina | |
| Epigallocatechin gallate (EGCG) | 3CLpro (SARS-CoV-2) | -8.3 | AutoDock Vina |
| Papain-like protease (PLpro) (SARS-CoV-2) | -8.9 | AutoDock Vina | |
| Spike RBD (SARS-CoV-2) | -9.7 | AutoDock Vina | |
| Bcl-2 | -40.7 | CDOCKER | |
| 67-kDa laminin receptor (67LR) | -44.2 | CDOCKER | |
| Fatty Acid Binding Protein (FABP) | -8.5 | AutoDock | |
| Carnitine Palmitoyltransferase II (CPT2) | -8.6 | AutoDock | |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | -8.8 | AutoDock |
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for molecular docking studies based on the methodologies cited in the referenced literature. This protocol outlines the key steps from protein and ligand preparation to the final docking analysis.
Software and Resource Preparation
-
Molecular Docking Software : AutoDock Vina, PyRx, and CDOCKER (within BIOVIA Discovery Studio) are commonly used tools.[1][2][3][4]
-
Visualization Software : UCSF Chimera, PyMOL, and BIOVIA Discovery Studio Visualizer are utilized for visualizing protein-ligand interactions.
-
Databases : Protein structures are typically retrieved from the Protein Data Bank (PDB), and ligand structures are obtained from databases like PubChem.
Protein Preparation
-
Receptor Selection : The 3D crystallographic structure of the target protein is downloaded from the PDB.
-
Preparation : The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned. This process is crucial for ensuring the protein is in a chemically correct state for docking.
Ligand Preparation
-
Ligand Acquisition : The 3D structures of this compound and other related compounds are downloaded from PubChem or drawn using chemical drawing software.
-
Energy Minimization : The ligand structures are subjected to energy minimization to obtain a stable, low-energy conformation. This is often done using the Merck Molecular Force Field (MMFF94).
-
File Format Conversion : Ligand files are converted to the appropriate format required by the docking software (e.g., PDBQT for AutoDock Vina).
Grid Generation and Docking
-
Binding Site Definition : A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Simulation : The prepared ligands are then docked into the defined grid box of the target protein using the chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software explores various possible conformations and orientations of the ligand within the binding site.
Analysis of Results
-
Binding Energy Calculation : The docking software calculates the binding energy for each ligand pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis : The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.
Mandatory Visualization
The following diagrams illustrate key workflows and signaling pathways relevant to the docking studies of this compound and related compounds.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of anti-apoptotic proteins by ETFGg to promote apoptosis.
Caption: Theaflavins may inhibit SARS-CoV-2 entry by binding to the spike protein.
References
- 1. youtube.com [youtube.com]
- 2. A molecular docking study of EGCG and theaflavin digallate with the druggable targets of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular docking study of EGCG and theaflavin digallate with the druggable targets of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Epitheaflagallin 3-O-gallate: A Guide for Laboratory Professionals
Hazard Profile of Structurally Similar Compound: (-)-Epigallocatechin gallate (EGCG)
The following table summarizes the known hazards of EGCG, which should be considered when handling and disposing of Epitheaflagallin 3-O-gallate. Treating this compound with the same precautions as EGCG is a prudent safety measure.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | |
| Eye Irritation | Causes serious eye irritation. | |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Aquatic Hazard (Acute) | Toxic to aquatic life. | |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
Given the hazardous properties of the analogous compound EGCG, this compound and any materials contaminated with it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials in a dedicated, properly labeled hazardous waste container.[3]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[4] For instance, keep acidic and basic solutions separate.[4]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
2. Waste Storage in a Satellite Accumulation Area (SAA):
-
Store all hazardous waste in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3][4]
-
Ensure all waste containers are kept securely closed except when adding or removing waste.[1][4]
-
The SAA should be inspected weekly for any signs of leakage.[4]
3. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents or other chemicals present.
-
Follow your institution's specific labeling requirements, which may include the use of pre-printed hazardous waste tags.
4. Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[1]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash or through your institution's glass/plastic recycling program.[1]
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3] Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and data from a structurally similar compound. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for guidance on hazardous waste disposal.
References
Comprehensive Safety and Handling Guide for Epigallocatechin 3-O-gallate (EGCG)
This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Epigallocatechin 3-O-gallate (EGCG). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling EGCG, particularly in its solid, powdered form, the following personal protective equipment is mandatory to prevent exposure.
| Protection Type | Required PPE | Standard/Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect prior to use | Prevents skin contact, as EGCG can be harmful and cause allergic reactions.[1][3] |
| Lab coat or appropriate protective clothing | N/A | Prevents contamination of personal clothing and skin exposure.[1][2] | |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | NIOSH (US) or CEN (EU) approved | Required when dusts are generated or if a risk assessment indicates it is necessary. Use a full-face particle respirator type N100 (US) or P3 (EN 143).[1][3] |
Hazard Identification and Safety Precautions
EGCG is classified with the following hazards. Understanding these is crucial for safe handling.
-
Health Hazards: Harmful if swallowed or in contact with skin.[3] It can cause serious eye irritation and may lead to an allergic skin reaction or sensitization.[3] Inhalation of dust may cause respiratory irritation.
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3]
General Precautions:
-
Do not breathe in dust.[3]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where EGCG is handled or stored.[3]
-
Ensure adequate ventilation in the work area.[2]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of EGCG from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the container in a tightly closed, dry, and well-ventilated area.[1][2] For long-term stability, store desiccated at 4°C or frozen at -20°C, as specified by the supplier.[1][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Light Sensitivity: Protect the compound from direct light.[2][3]
3.2. Preparation of Solutions
-
Work Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
-
Weighing: Handle the solid EGCG carefully to avoid generating dust. Use appropriate tools (e.g., spatulas).
-
Dissolving: EGCG is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4] It can also be dissolved in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 25 mg/ml.[4] When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day.[4]
3.3. Experimental Use
-
PPE: Always wear the mandatory PPE as detailed in Section 1.
-
Containment: Perform all experimental procedures that may generate aerosols or dust within a fume hood or other ventilated containment device.
-
Transfer: Use appropriate and calibrated equipment for transferring solutions to minimize spills.
Emergency and Disposal Plan
4.1. Accidental Release Measures
-
Spill (Solid): For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]
-
Spill (Liquid): Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal.
-
Ventilation: Ensure the area is well-ventilated after a spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
4.3. Disposal Plan
-
Waste Collection: Collect all EGCG waste, including contaminated consumables (gloves, pipette tips, etc.), in clearly labeled, sealed containers.
-
Disposal Route: Dispose of all waste through an approved hazardous waste disposal facility. Do not allow the product to enter drains or the environment.[1][3] Follow all local, state, and federal regulations for chemical waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for EGCG.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈O₁₁ | [1] |
| Molecular Weight | 458.37 g/mol | [2] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 212 - 216 °C | [2] |
| Boiling Point | 909.1 °C | [2] |
| Flash Point | 320 °C | [2] |
| Acute Oral Toxicity (LD50) | 2,170 mg/kg (mouse) | [5] |
| Solubility | ~20 mg/ml in Ethanol~25 mg/ml in DMSO~30 mg/ml in Dimethylformamide~25 mg/ml in PBS (pH 7.2) | [4] |
EGCG Handling Workflow
The diagram below illustrates the standard operational workflow for handling EGCG in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for safe handling of EGCG from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
